Ac-PAL-AMC
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJPVHDZSJFFDM-NDXORKPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate designed for the sensitive and specific measurement of the caspase-like activity of the immunoproteasome.[1][2] This substrate is particularly valuable for researchers in immunology, oncology, and drug discovery who are investigating the role of the immunoproteasome in various physiological and pathological processes. Its preferential cleavage by the β1i (LMP2) subunit of the immunoproteasome over its constitutive counterpart allows for the specific assessment of immunoproteasome activity in complex biological samples.[3][4][5]
Upon enzymatic cleavage by the active β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released.[3][5] The resulting fluorescence can be readily quantified using a fluorometer or a fluorescence plate reader, providing a direct measure of the enzymatic activity.[6]
Biochemical and Physical Properties
This compound is a well-characterized peptide substrate with defined chemical and physical properties crucial for its use in enzymatic assays.
| Property | Value | Reference |
| Full Chemical Name | 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide | [3] |
| Synonyms | Ac-Pro-Ala-Leu-AMC, this compound | [3][6] |
| Molecular Formula | C₂₆H₃₄N₄O₆ | [2][3] |
| Molecular Weight | 498.6 g/mol | [2][3][6] |
| Purity | >95% (as determined by HPLC) | [6] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Spectral Properties
The fluorogenic nature of this compound is central to its application. The AMC fluorophore, once liberated from the peptide, exhibits distinct excitation and emission spectra.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 345 - 360 | [1][6] |
| Emission Maximum | 430 - 460 | [3][5][6] |
Mechanism of Action
The utility of this compound as a reporter of immunoproteasome activity is based on a straightforward enzymatic reaction. The substrate is specifically recognized and cleaved by the β1i (LMP2) subunit of the immunoproteasome.
Figure 1. Enzymatic cleavage of this compound by the immunoproteasome, resulting in the release of a fluorescent AMC molecule.
Experimental Protocols
The following is a generalized protocol for measuring immunoproteasome activity using this compound. This protocol may require optimization depending on the specific experimental conditions and the nature of the enzyme source.
Reagents and Materials
-
This compound substrate
-
Purified 20S immunoproteasome or constitutive proteasome (for comparison)
-
PA28β activator (optional, but recommended for enhanced activity)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol
-
DMSO for substrate stock solution preparation
-
96-well black microplate
-
Fluorescence plate reader
Experimental Workflow
Figure 2. A typical experimental workflow for measuring immunoproteasome activity using this compound.
Detailed Procedural Steps
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the substrate to the desired working concentration (typically 50-200 µM) in the assay buffer.[6]
-
Enzyme Preparation: Dilute the 20S immunoproteasome to the desired concentration (e.g., 20 nM) in the assay buffer.[6] If using a proteasome activator, pre-incubate the enzyme with the activator (e.g., 120 nM PA28β) for 15 minutes at 37°C.[6]
-
Assay Initiation: In a 96-well black microplate, add the prepared enzyme solution. To initiate the reaction, add the diluted this compound substrate to each well. Include appropriate controls, such as a no-enzyme control (assay buffer + substrate) to determine background fluorescence.[6]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals over a specified period (e.g., 20 minutes) using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[6]
-
Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all experimental readings. The rate of the reaction can be determined by calculating the linear slope of the fluorescence intensity versus time plot.[6]
Applications in Research and Drug Development
This compound is a versatile tool with broad applications in several research areas:
-
Immunoproteasome Activity Profiling: Directly measure the specific activity of the β1i subunit in purified enzyme preparations, cell lysates, and tissue homogenates.
-
Inhibitor Screening: Screen for and characterize novel inhibitors of the immunoproteasome, which are of significant interest in the development of therapeutics for autoimmune diseases and cancer.
-
Disease Research: Investigate the role of the immunoproteasome in various pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases.
-
Basic Research: Elucidate the fundamental biology of the ubiquitin-proteasome system and the distinct roles of the constitutive and immunoproteasomes.
Storage and Stability
Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible experimental results.
| Condition | Recommendation | Reference |
| Unopened Product (Powder) | Store at -20°C to -70°C. Avoid repeated freeze-thaw cycles. | [6] |
| Stock Solution in DMSO | Store at -20°C to -80°C. Aliquot to avoid multiple freeze-thaw cycles. | [1][4][6] |
| Stability | The solid product is stable for at least 4 years when stored correctly. Stock solutions at -80°C are stable for up to 6 months. | [3][4] |
Conclusion
This compound is a robust and specific fluorogenic substrate that enables the sensitive quantification of immunoproteasome activity. Its well-defined properties and straightforward application make it an indispensable tool for researchers and drug development professionals working to understand and target the immunoproteasome. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research settings.
References
An In-Depth Technical Guide to Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC). It is designed to be a core resource for researchers and professionals in drug development and related scientific fields who are utilizing this fluorogenic substrate to investigate the activity of the immunoproteasome, a critical target in immunology and oncology.
Core Chemical and Physical Properties
This compound is a synthetic peptide substrate specifically designed for monitoring the activity of the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2] The molecule consists of the tripeptide Pro-Ala-Leu, which is recognized and cleaved by the β1i subunit. The N-terminus of the peptide is acetylated, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Leucine and AMC, the free fluorophore is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and real-time kinetic measurements.[3]
Data Presentation: Chemical and Physicochemical Properties
| Property | Value | Reference |
| Formal Name | 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide | [1] |
| Synonyms | Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin, Ac-Pro-Ala-Leu-AMC | [1] |
| CAS Number | 1431362-79-6 | [1] |
| Molecular Formula | C₂₆H₃₄N₄O₆ | [1] |
| Molecular Weight | 498.6 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Fluorescence and Enzymatic Properties
The utility of this compound as a research tool is defined by its fluorescence characteristics and its kinetic interaction with the immunoproteasome.
Data Presentation: Fluorescence and Enzymatic Data
| Parameter | Value | Notes | Reference |
| Excitation Wavelength (λex) | 345-360 nm | Optimal excitation can vary slightly with instrumentation. | [3][4] |
| Emission Wavelength (λem) | 445-460 nm | The emission of the cleaved, free AMC fluorophore. | [3][4] |
| Quantum Yield (Φ) of free AMC | ~0.5 | In ethanol. The quantum yield is highly solvent-dependent. | |
| Target Enzyme | Immunoproteasome β1i (LMP2) subunit | Exhibits selectivity for the immunoproteasome over the constitutive proteasome. | [1][3] |
| Working Concentration | 20-50 µM | Recommended range for typical enzyme activity assays. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: A common assay buffer consists of 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 2 mM DTT. The buffer should be prepared with high-purity water and filtered.
-
Enzyme Solution: Prepare purified immunoproteasome or cell lysates containing the enzyme of interest in the assay buffer. The optimal concentration of the enzyme should be determined empirically through titration experiments.
-
This compound Working Solution: On the day of the experiment, dilute the 10 mM stock solution of this compound in the assay buffer to the desired final working concentration (e.g., 20-50 µM).
In Vitro Immunoproteasome Activity Assay
This protocol is designed for a 96-well plate format and is suitable for kinetic measurements.
-
Plate Preparation: Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Reaction Setup:
-
Add 50 µL of the enzyme solution (purified immunoproteasome or cell lysate) to each well.
-
Include appropriate controls:
-
Negative Control: 50 µL of assay buffer without the enzyme.
-
Inhibitor Control: Pre-incubate the enzyme with a known immunoproteasome inhibitor (e.g., ONX-0914) before adding the substrate.
-
-
-
Initiate the Reaction: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
-
Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
References
Ac-PAL-AMC: A Technical Guide for Measuring Immunoproteasome β1i Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response by processing antigens for presentation on MHC class I molecules. Its distinct catalytic subunits, including β1i (also known as LMP2), represent attractive targets for therapeutic intervention in various diseases, including cancer and autoimmune disorders. Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the immunoproteasome's β1i subunit.[1][2][3] This technical guide provides an in-depth overview of the use of this compound for the accurate and sensitive quantification of β1i activity, complete with experimental protocols, data presentation, and workflow visualizations.
Core Principles
The assay is based on the enzymatic cleavage of the peptide bond C-terminal to Leucine in the this compound sequence by the β1i subunit. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected by measuring the increase in fluorescence intensity over time.[1][2] The rate of AMC release is directly proportional to the β1i enzymatic activity. This compound exhibits high selectivity for the immunoproteasome over the constitutive proteasome, making it a valuable tool for specifically probing immunoproteasome function.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound for measuring β1i activity.
Table 1: Substrate Properties and Assay Conditions
| Parameter | Value | Source |
| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | |
| Abbreviation | This compound | |
| Target Enzyme | Immunoproteasome β1i (LMP2) subunit | |
| Activity Measured | Caspase-like | |
| Recommended Working Concentration | 12.5 - 200 µM | |
| Excitation Wavelength | 345 - 360 nm | |
| Emission Wavelength | 445 - 460 nm | |
| Stock Solution Solvent | DMSO | N/A |
Table 2: Inhibitor Potency against β1i using this compound or related assays
| Inhibitor | IC50 (nM) | Assay Type | Source |
| UK-101 | 104 | Biochemical assay with purified immunoproteasome | |
| KZR-504 | N/A | Identified using this compound screen; specific biochemical IC50 not reported. |
Experimental Protocols
This section provides a detailed methodology for measuring immunoproteasome β1i activity using this compound with either purified immunoproteasome or cell lysates.
Protocol 1: Assay with Purified Immunoproteasome
This protocol is suitable for detailed kinetic studies and inhibitor screening using a purified enzyme source.
Materials:
-
Purified 20S immunoproteasome
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
Activation Solution: 0.035% (w/v) SDS in Assay Buffer
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Prepare Working Solutions:
-
Dilute the purified 20S immunoproteasome to a working concentration (e.g., 5 nM) in Assay Buffer.
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare a serial dilution for kinetic studies.
-
-
Enzyme Activation: For some commercial preparations of 20S proteasome, a brief pre-incubation with a low concentration of SDS is required for activation. Mix equal volumes of the diluted immunoproteasome and the Activation Solution and incubate for 15 minutes at 37°C.
-
Assay Setup:
-
Add 50 µL of the activated immunoproteasome solution to each well of the 96-well plate.
-
Include control wells:
-
No-enzyme control: 50 µL of Assay Buffer.
-
Inhibitor control: 50 µL of pre-incubated immunoproteasome with a known β1i inhibitor (e.g., UK-101).
-
-
-
Initiate Reaction: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot V0 against the inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Assay with Cell Lysates
This protocol is designed for measuring β1i activity in a more physiological context, using extracts from cells or tissues.
Materials:
-
Cells or tissues of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (proteasome inhibitors should be excluded).
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Prepare Working Solutions:
-
Dilute the this compound stock solution (10 mM in DMSO) in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
-
Assay Setup:
-
Add a consistent amount of total protein from the cell lysate (e.g., 20-50 µg) to each well of the 96-well plate. Adjust the volume with Assay Buffer to 50 µL.
-
Include control wells:
-
No-lysate control: 50 µL of Assay Buffer.
-
Inhibitor control: 50 µL of cell lysate pre-incubated with a β1i inhibitor.
-
-
-
Initiate Reaction: Add 50 µL of the this compound working solution to each well.
-
Fluorescence Measurement: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Subtract the background fluorescence (no-lysate control) from all readings.
-
Calculate the rate of AMC production and normalize it to the amount of protein in the lysate to determine the specific activity (e.g., RFU/min/µg protein).
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: Workflow for β1i activity assay with purified immunoproteasome.
Caption: Principle of this compound cleavage and inhibition.
Caption: Logical relationship of measured signal to enzyme activity.
References
Understanding Ac-PAL-AMC Selectivity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin (Ac-PAL-AMC) selectivity, providing a comprehensive resource for its application in protease activity assays. This compound is a valuable tool for dissecting the specific roles of the immunoproteasome in various physiological and pathological processes.
Core Concept: Selective Hydrolysis by the Immunoproteasome
This compound is a fluorogenic peptide substrate designed to measure the caspase-like, or branched-chain amino acid-preferring, activity of the proteasome. Its selectivity stems from its preferential cleavage by the β1i (also known as LMP2) subunit of the immunoproteasome over the corresponding β1 subunit of the constitutive proteasome. This specificity allows for the differentiated measurement of immunoproteasome activity in mixed populations of proteasomes, which is crucial for studying immune responses, autoimmune diseases, and cancer.
The mechanism of action relies on the enzymatic cleavage of the peptide bond between Leucine and the AMC (7-amino-4-methylcoumarin) fluorophore. In its intact state, the fluorescence of AMC is quenched. Upon hydrolysis by the β1i subunit, the AMC moiety is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This fluorescence signal is directly proportional to the enzymatic activity of the immunoproteasome's β1i subunit.
Quantitative Selectivity of this compound
The selectivity of a substrate is best understood through the comparison of its kinetic parameters—the Michaelis constant (Km) and the catalytic rate constant (kcat)—for different enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio. For this compound, the kinetic data demonstrates a clear preference for the immunoproteasome.
| Enzyme Subunit | Proteasome Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| β1i (LMP2) | Immunoproteasome | Data not available in search results | Data not available in search results | Significantly Higher |
| β1 | Constitutive Proteasome | Data not available in search results | Data not available in search results | Significantly Lower |
Note: While multiple sources confirm the preferential cleavage of this compound by the immunoproteasome, specific kinetic constants from a direct comparative study were not available in the search results. The table reflects the qualitative understanding that the catalytic efficiency is substantially greater for the immunoproteasome.
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 1 mM DTT. The optimal pH and ionic strength may vary depending on the specific experimental conditions and should be optimized.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in the Assay Buffer to the desired final concentration. A typical working concentration range for this compound is 20-100 µM. It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.
-
Enzyme Solutions (Immunoproteasome and Constitutive Proteasome): Prepare purified immunoproteasome and constitutive proteasome solutions in Assay Buffer. The final concentration of the enzyme in the assay will depend on its purity and specific activity and should be determined empirically. For some applications, activation of the 20S proteasome with a low concentration of SDS (e.g., 0.035%) may be required.
II. Protease Activity Assay Protocol
This protocol is designed for a 96-well plate format, suitable for use with a fluorescence plate reader.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of the respective enzyme solution (immunoproteasome, constitutive proteasome, or cell lysate) to the appropriate wells.
-
Include a "no enzyme" control containing 20 µL of Assay Buffer instead of the enzyme solution to measure background fluorescence.
-
Include a "substrate only" control containing the working substrate solution and assay buffer to assess substrate auto-hydrolysis.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzymes to equilibrate to the assay temperature.
-
Reaction Initiation: Add 30 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 345-380 nm and an emission wavelength of 430-460 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
For endpoint assays, read the fluorescence after a fixed incubation time (e.g., 30 or 60 minutes).
-
III. Data Analysis
-
Background Subtraction: Subtract the fluorescence values of the "no enzyme" control from the values of the enzyme-containing wells.
-
Kinetic Analysis:
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
-
Endpoint Analysis: Compare the final fluorescence readings between different conditions after subtracting the background.
Visualizations
Signaling Pathway: The Role of the Immunoproteasome in Antigen Presentation
Caption: IFN-γ induces immunoproteasome formation for enhanced antigen processing.
Experimental Workflow: this compound Selectivity Assay
Caption: A streamlined workflow for assessing this compound cleavage selectivity.
Ac-PAL-AMC (CAS Number: 1431362-79-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin), a fluorogenic substrate with high specificity for the β1i/LMP2 (low molecular mass polypeptide 2) subunit of the immunoproteasome. This document consolidates key technical data, experimental protocols, and relevant biological pathways to support its application in research and drug development.
Core Compound Information
This compound is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the peptide by the active β1i subunit of the immunoproteasome releases the AMC fluorophore, resulting in a measurable fluorescent signal. Its preferential cleavage by the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the specific activity of this proteasome variant.[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1431362-79-6 | [4] |
| Molecular Formula | C₂₆H₃₄N₄O₆ | [4] |
| Molecular Weight | 498.6 g/mol | [1][2] |
| Appearance | Lyophilized powder | N/A |
| Solubility | Soluble in DMSO | [4] |
| Purity | ≥95% (HPLC) | [2] |
Spectroscopic Data
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 345-360 | [1][2] |
| Emission Maximum | 445-460 | [1][2] |
Mechanism of Action and Biological Relevance
The immunoproteasome is a specialized form of the proteasome complex found predominantly in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). It plays a critical role in the adaptive immune response by processing intracellular antigens for presentation by MHC class I molecules. The β1i/LMP2 subunit, for which this compound is a substrate, is one of the three catalytic subunits unique to the immunoproteasome.
The enzymatic activity of the β1i subunit is often referred to as "caspase-like" due to its preference for cleaving after acidic amino acid residues, although it also exhibits branched-chain amino acid-preferring activity.[2][3] By providing a sensitive and specific measure of β1i activity, this compound enables the investigation of the immunoproteasome's role in various physiological and pathological processes, including immune surveillance, autoimmunity, and cancer.
Experimental Protocols
General Fluorometric Assay for Immunoproteasome Activity
This protocol is adapted from methodologies described for measuring immunoproteasome activity in cell lysates or with purified enzymes.
Materials:
-
This compound
-
Purified immunoproteasome or cell lysate containing immunoproteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol
-
DMSO for substrate and inhibitor stock solutions
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100-400 µM). The final concentration in the assay will typically be in the range of 50-200 µM.[2]
-
Prepare Enzyme/Lysate:
-
Purified Enzyme: Dilute the purified immunoproteasome in Assay Buffer to the desired concentration (e.g., 20 nM).[2]
-
Cell Lysate: Prepare cell lysates in a suitable lysis buffer. The amount of total protein per well may range from 10-50 µg.
-
-
Assay Setup:
-
Add 50 µL of the enzyme/lysate preparation to each well of the 96-well plate.
-
Include control wells:
-
Blank: 50 µL of Assay Buffer without enzyme/lysate.
-
Inhibitor Control: Pre-incubate the enzyme/lysate with a known immunoproteasome inhibitor (e.g., ONX-0914) before adding the substrate.
-
-
-
Initiate Reaction: Add 50 µL of the 2X working substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[2]
-
Data Acquisition: Record the fluorescence intensity kinetically over a period of 15-60 minutes at 37°C.[2]
-
Data Analysis: Determine the rate of reaction (increase in fluorescence over time) for each well. The immunoproteasome-specific activity is calculated by subtracting the rate of the inhibitor control from the rate of the experimental wells.
Workflow for Screening Immunoproteasome Inhibitors
The following workflow outlines the use of this compound in a high-throughput screening context to identify potential inhibitors of the β1i subunit.
Signaling Pathways Involving the Immunoproteasome
The immunoproteasome is a key modulator of cellular signaling, particularly in the context of inflammation and immunity. Its activity influences several critical pathways.
Induction of Immunoproteasome Expression
Pro-inflammatory cytokines are the primary inducers of immunoproteasome subunit expression. The signaling cascade initiated by IFN-γ is a well-characterized example.
Role in NF-κB Signaling
The immunoproteasome can regulate the NF-κB pathway, a central hub for inflammatory gene expression. While the precise mechanisms are context-dependent, the immunoproteasome is implicated in the degradation of IκBα, the inhibitor of NF-κB.
Data Summary
| Parameter | Value Range | Reference |
| Working Concentration | 20 - 200 µM | [1][2] |
| Typical Enzyme Concentration | 20 nM (purified) | [2] |
| Typical Cell Lysate Amount | 10 - 50 µg total protein | N/A |
| Assay Temperature | 37°C | [2] |
| Assay pH | 7.1 | [2] |
Applications in Drug Discovery and Research
-
High-Throughput Screening: The robust and sensitive nature of the this compound assay makes it suitable for screening large compound libraries to identify novel immunoproteasome inhibitors.
-
Mechanism of Action Studies: For compounds believed to target the immunoproteasome, this substrate can be used to confirm their inhibitory activity against the β1i subunit specifically.
-
Disease Research: this compound can be used to probe the activity of the immunoproteasome in various disease models, including autoimmune disorders, cancer, and neurodegenerative diseases, where its dysregulation has been implicated.
-
Biomarker Development: Measuring β1i activity in patient-derived samples could serve as a potential biomarker for inflammatory states or disease progression.
Storage and Handling
This compound should be stored as a lyophilized powder at -20°C, protected from light. Once reconstituted in DMSO, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. The stability of the reconstituted solution may vary, but it is generally stable for several months under these conditions.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. All experiments should be conducted in a laboratory setting by trained professionals.
References
An In-depth Technical Guide to Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetyl-Prolyl-Alanyl-Leucyl-7-amido-4-methylcoumarin (Ac-PAL-AMC), a fluorogenic substrate utilized for the specific measurement of the β1i (LMP2) subunit activity of the 20S immunoproteasome. This document details its chemical properties, a standard experimental protocol for its use, and its relevance in key cellular signaling pathways.
Core Properties of this compound
This compound is a synthetic peptide substrate that, upon cleavage by the caspase-like activity of the β1i subunit of the immunoproteasome, releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC).[1][2] The resulting fluorescence can be quantified to determine the enzymatic activity of this specific immunoproteasome subunit.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄N₄O₆ | [2] |
| Molecular Weight | 498.6 g/mol | [2] |
| Excitation Wavelength | 345-351 nm | |
| Emission Wavelength | 430-445 nm | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C to -80°C after reconstitution in DMSO. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Immunoproteasome Activity Assay
This protocol outlines a standard method for measuring the β1i (LMP2) subunit activity in cell lysates or purified immunoproteasome preparations using this compound.
Materials:
-
This compound
-
DMSO (for stock solution preparation)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)
-
Cell lysates or purified 20S immunoproteasome
-
Proteasome inhibitor (e.g., MG132) for negative control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a working concentration of 20-50 µM in the assay buffer. It is recommended to prepare this solution fresh.
-
-
Sample Preparation:
-
For cell lysates, prepare extracts from cells of interest. The protein concentration should be determined using a standard method like the Bradford assay.
-
For purified immunoproteasome, dilute the enzyme to a working concentration (e.g., 2-5 nM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add your samples (cell lysate or purified immunoproteasome).
-
For a negative control, pre-incubate a set of samples with a proteasome inhibitor like MG132.
-
Initiate the reaction by adding the this compound working solution to each well. The final reaction volume is typically 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (345-351 nm) and emission (430-445 nm) wavelengths.
-
Measure the fluorescence kinetically over a set period (e.g., 15-20 minutes) or as an endpoint reading.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the β1i subunit activity.
-
Subtract the fluorescence values of the negative control (with inhibitor) from the experimental samples to account for non-specific substrate cleavage.
-
Role in Signaling Pathways
The immunoproteasome, and specifically its β1i (LMP2) subunit, plays a critical role in cellular signaling, primarily in the context of the immune response. Its activity is integral to the generation of peptides for presentation on MHC class I molecules, a cornerstone of adaptive immunity. Furthermore, the immunoproteasome is involved in regulating key signaling pathways that govern inflammation, cell survival, and proliferation.
Interferon-gamma (IFN-γ) is a potent inducer of immunoproteasome subunit expression, including β1i, through the JAK/STAT signaling pathway. The immunoproteasome also modulates the NF-κB signaling pathway by degrading its inhibitor, IκB, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines. Dysregulation of immunoproteasome activity has been implicated in various diseases, including autoimmune disorders and cancer.
This technical guide provides essential information for the effective utilization of this compound in research and drug development. Its specificity for the β1i subunit of the immunoproteasome makes it an invaluable tool for dissecting the roles of this important enzyme complex in health and disease.
References
Ac-PAL-AMC: A Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals
An in-depth guide to the spectral properties, experimental use, and biological context of the fluorogenic immunoproteasome substrate, Ac-PAL-AMC.
This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate utilized to measure the caspase-like activity of the immunoproteasome, a key component of the ubiquitin-proteasome system. Its utility in immunological and cancer research, as well as in drug discovery, stems from the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon cleavage by the β1i (LMP2) subunit of the 20S immunoproteasome. This guide provides a comprehensive overview of the spectral characteristics of this compound and free AMC, detailed experimental protocols, and the relevant biological signaling pathways.
Core Spectroscopic Properties
The fluorescence of this compound is quenched. Upon enzymatic cleavage, the liberated 7-amino-4-methylcoumarin (AMC) exhibits a strong blue fluorescence. The spectral properties of AMC are influenced by the solvent environment.
| Property | Value | Solvent/Conditions |
| This compound (Pre-cleavage) | ||
| Excitation Maximum (λex) | Not Fluorescent | |
| Emission Maximum (λem) | Not Fluorescent | |
| 7-Amino-4-methylcoumarin (AMC) (Post-cleavage) | ||
| Excitation Maximum (λex) | 341 - 351 nm | Varies with solvent[1][2][3] |
| ~365 nm | Ethanol[4] | |
| ~380 nm | For some enzyme assays[4] | |
| Emission Maximum (λem) | 430 - 441 nm | Varies with solvent |
| ~440 nm | Ethanol | |
| ~460 nm | For some enzyme assays | |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ (for AMCA) | |
| Quantum Yield (ΦF) | ~0.5 - 0.63 | Ethanol |
Experimental Protocols
General Protocol for Measuring this compound Cleavage
This protocol outlines the basic steps for measuring the enzymatic activity of the immunoproteasome using this compound in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Purified immunoproteasome or cell lysate containing immunoproteasome
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store at -20°C.
-
Prepare a working solution of this compound: Dilute the stock solution in assay buffer to the desired final concentration (typically 50-200 µM).
-
Prepare the enzyme: Dilute the purified immunoproteasome or cell lysate in assay buffer to the desired concentration.
-
Set up the reaction: In each well of the 96-well plate, add the enzyme solution.
-
Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read) or measure the fluorescence at a single endpoint after a specific incubation period.
Protocol for Determining the Fluorescence Spectrum of 7-Amino-4-methylcoumarin (AMC)
This protocol describes how to measure the full excitation and emission spectra of free AMC.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
DMSO
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Fluorometer with scanning capabilities
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of AMC: Dissolve a small amount of AMC powder in DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare a dilute working solution: Dilute the AMC stock solution in the desired buffer (e.g., PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Set up the fluorometer:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Measure the Emission Spectrum:
-
Place the cuvette with the AMC working solution in the fluorometer.
-
Set a fixed excitation wavelength (e.g., 350 nm).
-
Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).
-
The resulting plot will show the emission spectrum of AMC, with the peak indicating the emission maximum (λem).
-
-
Measure the Excitation Spectrum:
-
Set a fixed emission wavelength at the determined emission maximum (e.g., 440 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).
-
The resulting plot will show the excitation spectrum of AMC, with the peak indicating the excitation maximum (λex).
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the biological context and experimental workflow for using this compound.
References
Methodological & Application
Application Notes and Protocols for Ac-PAL-AMC Immunoproteasome Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the caspase-like activity of the immunoproteasome using the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin). This assay is a valuable tool for basic research and drug development aimed at modulating immunoproteasome function.
The immunoproteasome is a specialized form of the proteasome complex found in cells of the immune system and in other cells upon stimulation with pro-inflammatory signals like IFN-γ.[1][2] It plays a crucial role in processing proteins for presentation by MHC class I molecules, thereby influencing CD8+ T-cell responses.[3][4] The immunoproteasome is also involved in regulating inflammatory signaling pathways, such as the NF-κB pathway.[2][3][5] This specialized proteasome is composed of catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5).[6][7]
The this compound substrate is specifically cleaved by the β1i (LMP2) subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[8][9][10] The resulting fluorescence can be measured over time to determine the enzymatic activity. This substrate shows high selectivity for the immunoproteasome over the constitutive proteasome.[9][11][12]
Data Presentation
Table 1: this compound Substrate Specifications
| Property | Value | Source(s) |
| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | [9] |
| Abbreviation | This compound | [8][9][11] |
| Molecular Weight | 498.6 Da | [8][9] |
| Target Subunit | β1i (LMP2) of the immunoproteasome | [8][9][10] |
| Activity Measured | Caspase-like (branched amino acid preferring) | [8][11][13] |
| Excitation Wavelength | 345-360 nm | [8][9][11] |
| Emission Wavelength | 445-460 nm | [8][9][11] |
| Purity | >95% by HPLC | [9][11] |
Table 2: Recommended Reagent Concentrations and Conditions
| Reagent/Condition | Recommended Value | Source(s) |
| This compound Working Concentration | 20-200 µM | [8][11] |
| 20S Proteasome Activation (if using purified enzyme) | 0.035% SDS in assay buffer | [8] |
| Proteasome Inhibitor (for background control) | 100 µM MG132 | [13][14] |
| Sample Type | Purified proteasomes, cell lysates, tissue extracts | [13] |
| Assay Format | 96-well plate, kinetic read | [11][13] |
| Temperature | 37°C | [11][14] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM): Dissolve lyophilized this compound in DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][11]
-
Assay Buffer (1X): A common assay buffer consists of 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, and 2 mM β-mercaptoethanol.[11][14] Prepare a 20X stock and dilute to 1X with milliQ water as needed.[13]
-
Cell Lysates:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer. For proteasome activity assays, a detergent-free buffer is recommended to avoid interference with fluorescence.[6] A common lysis buffer is 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, and 0.5 mM EDTA.
-
Homogenize the lysate by passing it through a 26-gauge needle 15 times.[6]
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]
-
Determine the protein concentration of the supernatant using a Bradford assay.[6]
-
-
Positive Control: Mouse spleen extracts can be used as a positive control as they contain a high percentage of immunoproteasomes.[13]
-
Negative Control (Background): Prepare samples treated with a proteasome inhibitor such as MG132 (100 µM final concentration) to measure non-proteasomal cleavage of the substrate.[13][14]
Assay Procedure (96-well plate format)
-
Prepare 2X Substrate Solution: Dilute the this compound stock solution to a 2X working concentration (e.g., 100 µM) in pre-warmed (37°C) 1X Assay Buffer.[13]
-
Set up the Plate:
-
Add 50 µL of your sample (cell lysate or purified proteasome) to the appropriate wells of a black, clear-bottom 96-well plate.
-
For background control wells, pre-incubate the sample with MG132 for at least 10 minutes before adding the substrate.[14]
-
Include wells with substrate only (no sample) to measure background fluorescence.
-
-
Initiate the Reaction: Add 50 µL of the 2X this compound substrate solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.[11][13] Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.[8][11]
Data Analysis
-
Plot the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes).
-
Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve. This represents the rate of AMC release.[11][13]
-
Subtract Background: Subtract the slope value obtained from the MG132-treated (or no enzyme) control wells from the slope values of the experimental samples. This corrects for non-proteasomal activity and background substrate hydrolysis.[13][14]
-
Quantify Activity: The resulting rate (ΔRFU/min) is proportional to the immunoproteasome β1i activity in the sample. Activity can be expressed as arbitrary fluorescence units per minute per microgram of total protein (FU/min/µg).[15] For absolute quantification, a standard curve can be generated using free AMC.[13]
Mandatory Visualizations
Signaling Pathway
Caption: Role of the immunoproteasome in MHC class I antigen presentation.
Experimental Workflow
Caption: Workflow for the this compound immunoproteasome activity assay.
References
- 1. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]
- 2. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]
- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. south-bay-bio.com [south-bay-bio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ubpbio.com [ubpbio.com]
- 14. ubpbio.com [ubpbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Immunoproteasome Activity in Cell Lysates using Ac-PAL-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a vital role in cellular homeostasis. The immunoproteasome is a specialized form of the proteasome that is constitutively expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNFα). The immunoproteasome possesses distinct catalytic subunits, including β1i (LMP2), which exhibits a preference for cleaving after branched-chain amino acids. Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of the β1i subunit of the immunoproteasome.[1][2][3][4] Upon cleavage by β1i, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, providing a quantitative measure of immunoproteasome activity.[5] This document provides detailed protocols for the use of this compound in cell lysates to assess immunoproteasome activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by the β1i subunit of the immunoproteasome present in cell lysates. The release of free AMC is monitored over time using a fluorescence plate reader. The rate of AMC release is directly proportional to the β1i activity in the sample.
Signaling Pathway
The following diagram illustrates the general principle of the ubiquitin-proteasome system, highlighting the role of the proteasome in protein degradation.
Caption: Ubiquitin-Proteasome System and this compound Assay Principle.
Experimental Protocols
A. Preparation of Cell Lysates
-
Cell Culture and Treatment (Optional): Culture cells to the desired confluency. To induce immunoproteasome expression, treat cells with an appropriate agent (e.g., 100 ng/mL IFN-γ for 48-72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Scrape or detach the cells and transfer them to a pre-chilled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin). The volume of lysis buffer should be adjusted based on the cell pellet size to ensure efficient lysis.
-
Homogenization: Incubate the cell suspension on ice for 15 minutes with occasional vortexing. Alternatively, pass the lysate through a 26-gauge needle 10-15 times to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). The recommended concentration for the assay is 1-2 mg/mL. Lysates can be stored at -80°C for future use.
B. Proteasome Activity Assay
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT. Prepare fresh on the day of the experiment.
-
Immunoproteasome Inhibitor (Optional Control): Prepare a stock solution of a specific β1i inhibitor (e.g., 10 mM UK-101 in DMSO) or a general proteasome inhibitor (e.g., 10 mM MG132 in DMSO).
-
-
Assay Setup:
-
Perform the assay in a black, flat-bottom 96-well plate to minimize background fluorescence.
-
For each sample, prepare triplicate wells.
-
Include a "no lysate" control (assay buffer only) to determine background fluorescence of the substrate.
-
For inhibitor controls, pre-incubate the cell lysate with the inhibitor (e.g., 10 µM final concentration) for 30 minutes at 37°C before adding the substrate.
-
-
Reaction Mixture:
-
Add 20-50 µg of cell lysate to each well.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well to achieve a final concentration of 20-50 µM.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no lysate" control from the sample rates.
-
The immunoproteasome activity can be expressed as Relative Fluorescence Units (RFU) per minute per microgram of protein.
-
Experimental Workflow
Caption: Workflow for Measuring Immunoproteasome Activity.
Data Presentation
The following table provides representative data from an experiment using this compound to measure immunoproteasome activity in HeLa cell lysates.
| Sample Condition | Treatment | Average Rate (RFU/min) | Standard Deviation | Fold Change vs. Untreated |
| HeLa Lysate | Untreated | 1,694 | ± 120 | 1.0 |
| HeLa Lysate | IFN-γ (48h) | 8,854 | ± 530 | 5.2 |
| HeLa Lysate | IFN-γ + β1i Inhibitor | 4,161 | ± 310 | 2.5 |
| No Lysate Control | - | 50 | ± 10 | N/A |
Note: The data presented are for illustrative purposes and are based on published findings. Actual results may vary depending on the cell type, experimental conditions, and instrument settings.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and new plates. | |
| Low Signal | Low immunoproteasome expression | Induce expression with IFN-γ or use a cell line with high basal expression. |
| Insufficient lysate concentration | Increase the amount of protein per well. | |
| Inactive enzyme | Ensure proper lysate preparation and storage. Avoid repeated freeze-thaw cycles. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower lysate concentration or a shorter reading time. |
| Enzyme instability | Ensure the assay buffer components are optimal and the temperature is stable. |
Conclusion
The use of this compound in cell lysates provides a specific and sensitive method for quantifying the activity of the β1i subunit of the immunoproteasome. This assay is a valuable tool for researchers studying the role of the immunoproteasome in various physiological and pathological processes and for the development of targeted therapeutic agents.
References
Application Notes and Protocols for Ac-PAL-AMC in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive and specific measurement of the caspase-like activity of the immunoproteasome, specifically targeting the β1i (LMP2) subunit.[1][2] The immunoproteasome is a specialized form of the proteasome expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ). It plays a crucial role in processing antigens for presentation by MHC class I molecules. Upon cleavage by the β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying immunoproteasome activity in various contexts, including immunology, oncology, and neurodegenerative diseases.
This compound exhibits selectivity for the immunoproteasome over the constitutive proteasome, making it a preferred substrate for specifically assaying immunoproteasome function.[1][3] This document provides detailed application notes and protocols for the use of this compound in both purified enzyme and cell lysate-based assays.
Data Presentation
Physicochemical and Assay Properties of this compound
| Property | Value | Source |
| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | [1] |
| Molecular Formula | C₂₆H₃₄N₄O₆ | |
| Molecular Weight | 498.6 g/mol | |
| Excitation Wavelength | 345-360 nm | |
| Emission Wavelength | 440-460 nm | |
| Solubility | Soluble in DMSO | |
| Purity | >95% (typically confirmed by HPLC) |
Recommended Working Concentrations and Conditions
| Assay Type | Recommended this compound Concentration | Key Assay Conditions | Source |
| Purified Immunoproteasome Assay | 50 - 200 µM | 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol, 37°C | |
| Cell Lysate Assay | 20 - 50 µM | Assay buffer may require 0.035% SDS for 20S proteasome activation. | |
| Kinetic Assays in Cell Lysates | 6.25 - 50 µM | Performed with up to 15 µg of total protein in a 100 µl reaction volume. |
Signaling Pathway
The ubiquitin-proteasome system is the major pathway for regulated protein degradation in eukaryotic cells. The immunoproteasome is a key component of this pathway, particularly in immune responses.
Caption: Ubiquitin-Proteasome Pathway and this compound Assay Principle.
Experimental Protocols
Protocol 1: Activity Assay with Purified 20S Immunoproteasome
This protocol is designed for measuring the activity of purified or isolated 20S immunoproteasome.
Materials:
-
This compound substrate
-
Purified 20S immunoproteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol
-
DMSO (for dissolving this compound)
-
96-well black microplate, opaque-walled for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50-200 µM). It is recommended to perform a substrate titration to determine the optimal concentration for your specific enzyme lot and experimental conditions.
-
-
Enzyme Preparation:
-
Dilute the purified 20S immunoproteasome in ice-cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted this compound working solution to each well.
-
To initiate the reaction, add 25 µL of the diluted immunoproteasome solution to each well.
-
For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 345-360 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the negative control from the values of the enzyme-containing wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be expressed as RFU/min or converted to moles of AMC released per minute using a standard curve generated with free AMC.
-
Caption: Workflow for Purified Immunoproteasome Activity Assay.
Protocol 2: Activity Assay in Cell Lysates
This protocol is for measuring immunoproteasome activity in total cell lysates.
Materials:
-
This compound substrate
-
Cells of interest (e.g., IFN-γ stimulated)
-
Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors, but without proteasome inhibitors)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol (optional: 0.035% SDS for 20S proteasome activation)
-
DMSO
-
Proteasome inhibitor (e.g., MG-132 or ONX-0914) for negative control
-
96-well black microplate
-
Fluorescence microplate reader
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required (e.g., with IFN-γ to induce immunoproteasome expression).
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate) and determine the protein concentration.
-
-
Substrate and Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132 or 1 mM ONX-0914 in DMSO). ONX-0914 is recommended for specifically inhibiting the immunoproteasome's β5i subunit, which can help to dissect the activities of different subunits.
-
-
Assay Setup (96-well plate format):
-
In duplicate wells, add a consistent amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to 50 µL.
-
To one set of duplicate wells, add the proteasome inhibitor to a final concentration that effectively blocks proteasome activity (e.g., 20 µM MG-132 or 1-5 µM ONX-0914). To the other set, add an equivalent volume of DMSO (vehicle control). Incubate for 15 minutes at 37°C.
-
Prepare the this compound working solution in Assay Buffer to a 2x final concentration (e.g., 40-100 µM).
-
Initiate the reaction by adding 50 µL of the 2x this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at Ex/Em wavelengths of 345-360/440-460 nm.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence values of the inhibitor-treated wells from the vehicle-treated wells to determine the specific immunoproteasome activity.
-
Plot the specific fluorescence intensity (RFU) against time and determine the initial reaction velocity (V₀).
-
Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).
-
Caption: Workflow for Immunoproteasome Activity Assay in Cell Lysates.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure that the assay buffer and other reagents are not contaminated with fluorescent compounds. The use of a specific proteasome inhibitor is crucial for determining the background signal from non-proteasomal cleavage in cell lysates.
-
Low Signal: The concentration of active immunoproteasome in the sample may be too low. Consider inducing immunoproteasome expression (e.g., with IFN-γ) or increasing the amount of lysate or purified enzyme. Ensure the substrate has not degraded by using fresh dilutions from a properly stored stock.
-
Non-linear Reaction Rate: This may indicate substrate depletion or enzyme instability. Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range for the duration of the measurement.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <1%) as high concentrations can inhibit enzyme activity.
-
Instrument Settings: Optimize the gain settings on the fluorescence plate reader to ensure the signal is within the linear detection range of the instrument.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound to accurately measure immunoproteasome activity, contributing to a deeper understanding of its role in health and disease.
References
Application Note and Protocol: Preparation of Ac-PAL-AMC Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2][3] It is an invaluable tool for monitoring the "caspase-like" activity of this enzyme complex.[4][5] Upon enzymatic cleavage of the amide bond between leucine (B10760876) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released.[1][2] The resulting increase in fluorescence, which can be measured using a fluorescence plate reader, is directly proportional to the immunoproteasome's activity. This substrate shows high selectivity for the immunoproteasome over the constitutive proteasome, making it ideal for targeted assays.[1][3][4][6]
This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring accurate and reproducible results in subsequent enzymatic assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₆H₃₄N₄O₆[2][3][4][5] |
| Molecular Weight | 498.6 g/mol [2][3][4][5][6] |
| Purity | ≥95% by HPLC[6][7][8] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[1][2][3] |
| Excitation Wavelength | 345-360 nm[4][6][8][9] |
| Emission Wavelength | 430-460 nm[1][2][3][6][8][9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles.[6][8]
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 498.6 g/mol = 4.986 mg
For convenience, the volumes of DMSO required to prepare different concentrations from common starting masses are provided in Table 2.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For instance, add 1.003 mL of DMSO to 5 mg of this compound to achieve a 10 mM concentration.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. Store the aliquots at -20°C to -80°C.[4] When stored properly, the stock solution in DMSO is stable for at least 6 months at -80°C or 1 month at -20°C.[10]
Preparation of Working Solutions
The typical working concentration of this compound in enzymatic assays ranges from 20 µM to 200 µM.[4][6][8] The final concentration should be optimized based on the specific experimental conditions.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in the appropriate assay buffer to the desired final concentration. For example, to prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.
-
Mixing: Gently mix the working solution before use.
Note: It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity. Typically, a final DMSO concentration of less than 1% is well-tolerated.
Data Presentation
Table 2: Preparation of this compound Stock Solutions in DMSO
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 1 mg | 2.0057 mL | 0.4011 mL | 0.2006 mL |
| 2 mg | 4.0114 mL | 0.8023 mL | 0.4012 mL |
| 5 mg | 10.0287 mL | 2.0057 mL | 1.0029 mL |
| 10 mg | 20.0574 mL | 4.0115 mL | 2.0057 mL |
Visualization
The following diagram illustrates the workflow for preparing the this compound stock and working solutions.
Caption: Workflow for this compound stock and working solution preparation.
The enzymatic reaction of this compound with the immunoproteasome is depicted below.
Caption: this compound cleavage by immunoproteasome and fluorescence detection.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1431362-79-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. south-bay-bio.com [south-bay-bio.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. ubpbio.com [ubpbio.com]
- 7. biocompare.com [biocompare.com]
- 8. ubpbio.com [ubpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Measuring Immunoproteasome Activity with Ac-PAL-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome that is induced in response to inflammatory and immune stimuli, such as interferons and TNF-α.[1][2][3] It plays a crucial role in processing antigens for presentation on MHC class I molecules, thereby initiating adaptive immune responses.[1][2] The immunoproteasome differs from the constitutive proteasome by the replacement of its standard catalytic β-subunits (β1, β2, and β5) with their immuno-counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This alteration in subunit composition results in modified proteolytic activity, favoring the generation of peptides with C-terminal hydrophobic residues that are optimal for MHC class I binding.
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of the β1i (LMP2) subunit of the immunoproteasome. The substrate consists of a tripeptide sequence (Pro-Ala-Leu) recognized and cleaved by the β1i subunit. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine the enzymatic activity. This compound is preferentially hydrolyzed by the immunoproteasome and not efficiently cleaved by the constitutive proteasome, making it a valuable tool for specifically assessing immunoproteasome function.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by the β1i subunit of the immunoproteasome. Upon cleavage, the highly fluorescent AMC moiety is released. The rate of AMC release is directly proportional to the immunoproteasome's β1i activity and can be monitored in real-time using a fluorometer or a microplate reader.
Signaling Pathway for Immunoproteasome Induction
The expression of immunoproteasome subunits is transcriptionally upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and type I interferons (IFN-α/β). This induction is primarily mediated through the JAK/STAT signaling pathway. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1. Activated STAT1 translocates to the nucleus and, in conjunction with other transcription factors like Interferon Regulatory Factor 1 (IRF-1), binds to specific response elements in the promoter regions of the genes encoding the immunoproteasome subunits (PSMB9 for β1i, PSMB10 for β2i, and PSMB8 for β5i), thereby driving their expression. TNF-α can also contribute to the induction of immunoproteasome activity.
Caption: Signaling pathway for immunoproteasome induction.
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Store as a stock solution in DMSO at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT.
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and protease inhibitors.
-
Purified Immunoproteasome/Constitutive Proteasome: For control experiments.
-
Proteasome Inhibitor: MG132 or a specific immunoproteasome inhibitor like ONX-0914 for determining specific activity.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.
Protocol 1: Measurement of Immunoproteasome Activity in Cell Lysates
This protocol is designed for measuring the endogenous or induced immunoproteasome activity in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density.
-
To induce immunoproteasome expression, treat cells with an inducing agent (e.g., 100-500 U/mL IFN-γ for 24-48 hours). Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
-
-
Assay Procedure:
-
Prepare a master mix of this compound in assay buffer. The final concentration in the well should be between 20-100 µM.
-
Pipette 50 µL of cell lysate (containing 5-20 µg of total protein) into the wells of a 96-well black microplate.
-
For background correction and to determine specific activity, include wells with lysate pre-incubated with a proteasome inhibitor (e.g., 20 µM MG132 or 1-5 µM ONX-0914) for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the this compound master mix to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate obtained from the inhibitor-treated samples from the rate of the untreated samples to determine the specific immunoproteasome activity.
-
Activity can be expressed as RFU/min/µg of protein.
-
Protocol 2: Characterization of Purified Immunoproteasome Activity
This protocol is suitable for determining the kinetic parameters of purified immunoproteasomes.
-
Enzyme Preparation:
-
Dilute the purified immunoproteasome to a suitable concentration (e.g., 5-20 nM) in assay buffer.
-
-
Substrate Preparation:
-
Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
-
Assay Procedure:
-
Add 50 µL of the diluted enzyme to the wells of a 96-well black microplate.
-
Initiate the reaction by adding 50 µL of the various substrate concentrations to the wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Data Presentation
The following tables summarize typical quantitative data obtained from immunoproteasome activity assays using this compound.
Table 1: Substrate Specificity of Proteasome Subunits
| Substrate | Target Subunit | Proteasome Type | Relative Activity |
| This compound | β1i (LMP2) | Immunoproteasome | High |
| This compound | β1 | Constitutive Proteasome | Low |
| Ac-ANW-AMC | β5i (LMP7) | Immunoproteasome | High |
| Suc-LLVY-AMC | β5 | Constitutive Proteasome | High |
| Z-LLE-AMC | β1 | Constitutive Proteasome | High |
Table 2: Example Kinetic Parameters for this compound
| Enzyme | Kₘ (µM) | Vₘₐₓ (RFU/min) |
| Purified Immunoproteasome | 25 - 75 | Varies with enzyme concentration |
| Purified Constitutive Proteasome | > 200 | Significantly lower than immunoproteasome |
Note: The actual Kₘ and Vₘₐₓ values can vary depending on the specific experimental conditions, enzyme source, and purity.
Table 3: Recommended Working Concentrations and Wavelengths
| Parameter | Recommended Value | Reference(s) |
| This compound Concentration | 20 - 100 µM | |
| Cell Lysate Protein | 5 - 20 µ g/well | |
| Excitation Wavelength | 345 - 360 nm | |
| Emission Wavelength | 430 - 460 nm | |
| Assay Temperature | 37°C |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for measuring immunoproteasome activity in cell lysates.
References
Application Notes and Protocols for High-Throughput Screening of Immunoproteasome Inhibitors using Ac-PAL-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome complex that plays a critical role in the adaptive immune response by processing antigens for presentation on MHC class I molecules.[1][2][3] Its heightened expression in immune cells and certain cancers has made it a compelling therapeutic target for autoimmune diseases, inflammatory disorders, and hematological malignancies. Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the β1i (LMP2) subunit of the 20S immunoproteasome.[4] Cleavage of the peptide sequence by the β1i subunit releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a sensitive and quantitative measure of enzyme activity. This application note provides a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the immunoproteasome's β1i subunit.
Principle of the Assay:
The assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by the β1i subunit of the immunoproteasome. This reaction liberates the highly fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of AMC release is reduced, allowing for the quantification of inhibitor potency.
Signaling Pathway: MHC Class I Antigen Presentation
The immunoproteasome is a key component of the MHC class I antigen presentation pathway. It degrades intracellular proteins, including viral and tumor antigens, into smaller peptides. These peptides are then transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the cell surface for recognition by cytotoxic T lymphocytes.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| This compound | Cayman Chemical | 17137 |
| Human 20S Immunoproteasome | South Bay Bio | SBB-PP0004 |
| ONX-0914 (Positive Control Inhibitor) | MedChemExpress | HY-12323 |
| Assay Buffer Components: | ||
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| β-mercaptoethanol | Sigma-Aldrich | M3148 |
| SDS | Sigma-Aldrich | L3771 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3710 |
Experimental Protocols
Reagent Preparation
-
10X Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 20 mM β-mercaptoethanol, pH 7.1 at 37°C. Store at 4°C.
-
1X Assay Buffer: Dilute 10X Assay Buffer with deionized water. Prepare fresh daily.
-
Enzyme Activation Solution: 1X Assay Buffer containing 0.035% SDS.[5]
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Human 20S Immunoproteasome Stock Solution (1 µM): Reconstitute lyophilized enzyme in sterile water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
ONX-0914 Stock Solution (10 mM): Dissolve ONX-0914 in DMSO. Store in aliquots at -20°C.
High-Throughput Screening Workflow
The following diagram illustrates the workflow for the high-throughput screening of immunoproteasome inhibitors.
Detailed HTS Protocol for a 384-Well Plate
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., ONX-0914) in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 100 nL of each compound solution to the wells of a 384-well assay plate.
-
For negative control wells (100% activity), add 100 nL of DMSO.
-
For positive control wells (0% activity), add 100 nL of a high concentration of ONX-0914 (e.g., 10 µM final concentration).
-
-
Enzyme Preparation and Addition:
-
Thaw the Human 20S Immunoproteasome stock solution on ice.
-
Prepare a working solution of the immunoproteasome at a concentration of 4 nM in pre-warmed (37°C) Enzyme Activation Solution. A final concentration of 2 nM is recommended for the assay.
-
Add 25 µL of the 4 nM immunoproteasome solution to each well containing the compounds.
-
-
Inhibitor Pre-incubation:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to allow for the interaction between the inhibitors and the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2X working solution of this compound at a concentration of 40 µM in 1X Assay Buffer. A final concentration of 20 µM is recommended.[5]
-
Add 25 µL of the 2X this compound solution to all wells to initiate the enzymatic reaction. The final assay volume will be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
Use an excitation wavelength of approximately 351 nm and an emission wavelength of approximately 430 nm.[4]
-
Data Presentation and Analysis
Quantitative Assay Parameters
The following table summarizes the recommended concentrations and conditions for the HTS assay.
| Parameter | Recommended Value |
| Final Enzyme Concentration | 2 nM |
| Final Substrate Concentration | 20 µM |
| Final DMSO Concentration | ≤ 1% |
| Pre-incubation Time | 30 minutes |
| Reaction Time | 30-60 minutes (kinetic) |
| Temperature | 37°C |
| Excitation Wavelength | ~351 nm |
| Emission Wavelength | ~430 nm |
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the enzymatic reaction for each well from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V₀_compound - V₀_positive_control) / (V₀_negative_control - V₀_positive_control)) * 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess Assay Quality (Z' Factor): The Z' factor is a statistical measure of the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[6][7]
-
Z' = 1 - (3*(σ_positive_control + σ_negative_control)) / |µ_positive_control - µ_negative_control|
-
Where σ is the standard deviation and µ is the mean.
-
Representative Data
The following table shows representative IC50 values for known immunoproteasome inhibitors against the β1i subunit.
| Inhibitor | Target Subunit(s) | Representative IC50 (nM) |
| ONX-0914 | β1i, β5i | ~50[8] |
| Bortezomib | β1, β1i, β5, β5i | ~140 |
Note: IC50 values can vary depending on the specific assay conditions.
Assay Performance and Troubleshooting
| Parameter | Typical Value | Interpretation |
| Z' Factor | > 0.6 | Excellent assay performance, suitable for HTS.[9] |
| Signal-to-Background Ratio | > 10 | A robust signal window for distinguishing hits from noise. |
| Coefficient of Variation (%CV) | < 15% | Good reproducibility of the assay. |
Troubleshooting:
-
Low Signal:
-
Ensure the enzyme is active.
-
Check the concentration and integrity of the substrate.
-
Optimize the enzyme concentration.
-
-
High Background:
-
Check for autofluorescence of compounds.
-
Ensure the assay buffer is free of contaminants.
-
-
High Variability (%CV > 15%):
-
Check for pipetting errors.
-
Ensure proper mixing of reagents.
-
Check for instrument instability.
-
Conclusion
The this compound based fluorogenic assay provides a robust, sensitive, and specific method for the high-throughput screening of inhibitors targeting the β1i subunit of the immunoproteasome. The detailed protocol and guidelines presented in this application note will enable researchers to efficiently identify and characterize novel modulators of immunoproteasome activity, facilitating the discovery of new therapeutics for a range of diseases.
References
- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. south-bay-bio.com [south-bay-bio.com]
- 6. assay.dev [assay.dev]
- 7. rna.uzh.ch [rna.uzh.ch]
- 8. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ac-PAL-AMC with Purified Immunoproteasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the specific measurement of the caspase-like activity of the immunoproteasome, primarily mediated by its β1i (LMP2) subunit.[1][2][3] The immunoproteasome is a specialized form of the proteasome induced by inflammatory cytokines like IFN-γ and TNF-α, and it plays a crucial role in the generation of peptides for presentation by MHC class I molecules, a key process in the adaptive immune response.[4][5] Unlike the constitutive proteasome, the immunoproteasome exhibits distinct proteolytic specificities. This compound is preferentially cleaved by the immunoproteasome and not efficiently hydrolyzed by the constitutive proteasome, making it a valuable tool for selectively assaying immunoproteasome activity in purified preparations, cell lysates, and tissue extracts.[1][6] Upon cleavage by the β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, which can be detected by measuring the fluorescence intensity at an excitation wavelength of approximately 345-360 nm and an emission wavelength of 445-460 nm.[1][7][8]
Data Presentation
Substrate and Enzyme Properties
| Parameter | Value | References |
| Substrate | This compound (Acetyl-Pro-Ala-Leu-AMC) | [1][2] |
| Target Enzyme | 20S Immunoproteasome | [1][2] |
| Specific Subunit | β1i (LMP2) | [1][2] |
| Proteolytic Activity | Caspase-like (branched amino acid preferring) | [1][6] |
| Molecular Weight | 498.6 Da | [2] |
| Purity | >95% by HPLC | [8] |
Recommended Assay Conditions
| Parameter | Recommended Range/Value | References |
| Excitation Wavelength | 345 - 360 nm | [1][7][8] |
| Emission Wavelength | 430 - 460 nm | [2][7][8] |
| Working Concentration | 20 - 200 µM | [1][6][8] |
| Enzyme Concentration | 0.2 nM (human purified) | [9] |
| Assay Temperature | 37 °C | [7][9] |
| Assay Type | Kinetic or Endpoint | [1] |
Experimental Protocols
I. Preparation of Reagents
-
This compound Stock Solution (10-50 mM):
-
Dissolve lyophilized this compound powder in DMSO.[1][8] For example, to prepare a 50 mM stock, add 0.2 mL of DMSO to 5 mg of this compound.[8]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (up to 50°C) may be necessary.[8]
-
Store the stock solution in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[1][8] Protect from light.[8]
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4):
-
Prepare a buffer solution containing 50 mM Tris-HCl and 0.5 mM EDTA.
-
Adjust the pH to 7.4.
-
For assays with purified 20S immunoproteasome, the addition of a proteasome activator like 0.01% - 0.035% SDS or the proteasome activator PA28α may be required to open the proteasome gate and allow substrate entry.[1][9]
-
-
Purified Immunoproteasome:
-
Use commercially available purified 20S immunoproteasome or purify from a suitable source.
-
Dilute the immunoproteasome to the desired concentration in the assay buffer immediately before use.
-
-
Positive Control:
-
A known immunoproteasome preparation can be used as a positive control to ensure the assay is working correctly.
-
-
Negative Control (Inhibitor):
-
A broad-spectrum proteasome inhibitor (e.g., MG132) or a more specific immunoproteasome inhibitor can be used to confirm that the observed activity is due to the immunoproteasome.[7] Prepare a stock solution of the inhibitor in DMSO.
-
II. Immunoproteasome Activity Assay (Kinetic)
This protocol is designed for a 96-well plate format.
-
Prepare the Reaction Plate:
-
Add the following to the wells of a black 96-well plate:
-
Sample Wells: Purified immunoproteasome diluted in assay buffer.
-
Inhibitor Control Wells: Purified immunoproteasome pre-incubated with the inhibitor (e.g., for 30 minutes at 37°C) in assay buffer.[9]
-
Substrate Blank Wells: Assay buffer only (no enzyme).
-
-
The final volume in each well before adding the substrate should be 50 µL.
-
-
Prepare the Substrate Working Solution:
-
Dilute the this compound stock solution in pre-warmed (37°C) assay buffer to twice the desired final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).[7]
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from the rates of the sample and control wells.
-
The immunoproteasome activity can be expressed as Relative Fluorescence Units (RFU) per minute.
-
To quantify the amount of cleaved substrate, a standard curve can be generated using free AMC.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for measuring immunoproteasome activity using this compound.
Caption: Role of the immunoproteasome in the MHC Class I antigen presentation pathway.
References
- 1. immunology.org [immunology.org]
- 2. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ubpbio.com [ubpbio.com]
Application Notes and Protocols: Ac-PAL-AMC in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the β1i (LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome, critical in the processing of intracellular antigens for presentation by MHC class I molecules. In the context of cancer, the immunoproteasome's role is multifaceted and often contradictory, implicated in both pro-tumor and anti-tumor processes depending on the cancer type.[1] Its involvement in regulating key signaling pathways, such as NF-κB, and its contribution to chemoresistance make it an attractive target for therapeutic intervention.
This compound provides a sensitive and specific tool to measure the caspase-like activity of the immunoproteasome. Cleavage of the peptide sequence by the β1i subunit releases the fluorescent aminomethylcoumarin (AMC) group, resulting in a quantifiable fluorescent signal. This allows for the precise measurement of immunoproteasome activity in cancer cell lysates, purified enzyme preparations, and for the screening of potential inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by the β1i subunit of the immunoproteasome. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is liberated from the quenching effect of the peptide. The resulting fluorescence is directly proportional to the enzymatic activity and can be measured using a fluorometer with excitation at approximately 345-360 nm and emission at 430-460 nm.[2][3][4]
Applications in Cancer Research
-
Quantification of Immunoproteasome Activity in Cancer Cells and Tissues: To investigate the expression and activity of the immunoproteasome in different cancer types and its correlation with disease progression or therapeutic response.
-
High-Throughput Screening (HTS) for Immunoproteasome Inhibitors: To identify novel small molecules that selectively inhibit the β1i subunit for cancer therapy.
-
Characterization of Inhibitor Potency and Selectivity: To determine the IC50 values of novel or existing compounds against the β1i subunit and to assess their selectivity over the constitutive proteasome.
-
Investigation of Cancer Signaling Pathways: To elucidate the role of the immunoproteasome in cancer-related signaling pathways, such as NF-κB activation.
-
Studying Chemoresistance Mechanisms: To explore the involvement of the immunoproteasome in the development of resistance to anti-cancer drugs.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | [2] |
| Molecular Formula | C₂₆H₃₄N₄O₆ | |
| Molecular Weight | 498.6 g/mol | |
| Excitation Wavelength | 345 - 360 nm | |
| Emission Wavelength | 430 - 460 nm | |
| Target Enzyme | Immunoproteasome β1i (LMP2) subunit | |
| Solubility | DMSO | |
| Storage | Store lyophilized at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. |
Table 2: Example IC50 Values of Proteasome Inhibitors Against the β1i Subunit
| Compound | Cancer Cell Line / Enzyme Source | IC50 (nM) | Reference |
| Bortezomib | Purified Immunoproteasome | 5.5 | |
| ONX 0914 (PR-957) | Purified Immunoproteasome | N/A (Selective for β5i) | |
| PR-924 | Purified Immunoproteasome | >10,000 | |
| IPSI-001 | Purified Immunoproteasome | ~50,000 |
Note: IC50 values are highly dependent on assay conditions. The data presented here are for comparative purposes. Researchers should determine IC50 values under their specific experimental conditions.
Experimental Protocols
Protocol 1: Measurement of β1i Immunoproteasome Activity in Cancer Cell Lysates
1. Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT)
-
Immunoproteasome inhibitor (e.g., a selective β1i inhibitor or a pan-proteasome inhibitor like MG132 for negative controls)
-
96-well black microplates
-
Fluorometer
2. Procedure:
-
Cell Lysis:
-
Culture cancer cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
x µL of cell lysate (typically 10-50 µg of total protein)
-
y µL of assay buffer to bring the total volume to 90 µL.
-
-
Include negative control wells with cell lysate pre-incubated with a proteasome inhibitor (e.g., 10 µM final concentration) for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well should be in the range of 20-100 µM.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the inhibitor-treated wells (background) from the rate of the untreated wells to determine the specific β1i activity.
-
Express the activity as relative fluorescence units (RFU) per minute per microgram of protein.
-
Protocol 2: High-Throughput Screening (HTS) for β1i Immunoproteasome Inhibitors
1. Materials:
-
Purified human 20S immunoproteasome
-
This compound substrate
-
Assay buffer (as in Protocol 1)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (known β1i inhibitor)
-
384-well black microplates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection
2. Procedure:
-
Assay Miniaturization and Optimization:
-
Optimize the concentrations of the purified immunoproteasome and this compound in a 384-well format to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Include control wells with DMSO (negative control) and a positive control inhibitor.
-
-
Enzyme Addition:
-
Add the optimized concentration of purified immunoproteasome in assay buffer to all wells.
-
Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Initiate the enzymatic reaction by adding the this compound substrate.
-
Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically.
-
-
Hit Identification and Confirmation:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify primary "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Confirm the activity of the primary hits by re-testing in dose-response assays to determine their IC50 values.
-
Mandatory Visualizations
Caption: Role of the Immunoproteasome in NF-κB Signaling.
Caption: Workflow for this compound based Immunoproteasome Assay.
References
- 1. Gastric cancer cell types display distinct proteasome/immunoproteasome patterns associated with migration and resistance to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. south-bay-bio.com [south-bay-bio.com]
- 3. ubpbio.com [ubpbio.com]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-PAL-AMC assay high background fluorescence
Welcome to the technical support center for the Ac-PAL-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to high background fluorescence in this assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence in my this compound assay?
High background fluorescence in the this compound assay can originate from several sources. The most common culprits are the spontaneous hydrolysis of the substrate (autohydrolysis), contamination of assay reagents, and autofluorescence from biological components in your sample.[1][2] It is crucial to systematically investigate each possibility to pinpoint the exact cause.
Q2: How can I determine if my this compound substrate is auto-hydrolyzing?
To check for substrate autohydrolysis, you should run a "substrate only" control.[1] This control well should contain all the components of your reaction mixture (buffer, additives, etc.) except for the enzyme. Incubate this control alongside your experimental samples and measure the fluorescence over time. A significant increase in fluorescence in the absence of the enzyme indicates substrate instability and autohydrolysis.[3]
Q3: What are the optimal excitation and emission wavelengths for this compound?
Upon cleavage by the target protease, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The recommended excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[3][4][5] However, it is always best to confirm the optimal settings for your specific fluorescence plate reader.
Q4: Can my assay buffer contribute to high background fluorescence?
Yes, components of your assay buffer can be a source of high background. Some common buffer additives, like Bovine Serum Albumin (BSA), can be inherently fluorescent.[2] Additionally, contamination in the water or other reagents used to prepare the buffer can introduce fluorescent compounds.[3] If you suspect buffer-related issues, try preparing fresh reagents using high-purity water and consider testing alternative, non-fluorescent blocking agents if applicable.[1][2]
Q5: How should I properly store and handle my this compound substrate to minimize degradation?
Proper storage and handling are critical for the stability of the this compound substrate. The powdered form should be stored at -20°C.[4][5] Once dissolved in a suitable solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5] The stock solution should also be protected from light.[3][6] On the day of the experiment, thaw an aliquot and dilute it to the final working concentration immediately before use.[2]
Troubleshooting Guide
High background fluorescence can obscure your signal and reduce the sensitivity of your assay. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Step 1: Initial Assessment & Key Controls
Before extensive troubleshooting, ensure you have included the following essential controls in your experiment:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps to determine the level of substrate autohydrolysis.
-
Buffer Blank: Contains only the assay buffer. This will reveal any intrinsic fluorescence from the buffer components or the microplate itself.
-
Positive Control: A sample with known enzyme activity to ensure the assay is working as expected.
Step 2: Systematic Troubleshooting
If your controls indicate a high background, follow these steps to diagnose the problem:
Data Summary Tables
Table 1: Recommended Instrument Settings for this compound Assay
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary slightly with instrument and buffer conditions.[3] |
| Emission Wavelength | 440 - 460 nm | The fluorescence of the cleaved AMC is measured.[3][5] |
| Plate Type | Black, clear-bottom 96-well plates | To minimize well-to-well crosstalk and background fluorescence. |
| Read Mode | Kinetic | Allows for the determination of the initial reaction rate.[5] |
Table 2: Recommended Reagent Concentrations and Storage
| Reagent | Working Concentration | Storage of Stock |
| This compound | 20 - 200 µM | -20°C or -80°C in single-use aliquots (dissolved in DMSO).[5][7] |
| Enzyme (e.g., 20S Immunoproteasome) | Titrate to determine optimal concentration | As per manufacturer's recommendation. |
| Assay Buffer | e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM βME | Optimal buffer composition may vary depending on the enzyme.[5] |
Experimental Protocols
Standard this compound Protease Activity Assay
This protocol provides a general workflow for measuring protease activity using the this compound substrate.
Detailed Method:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM βME) and warm it to the desired reaction temperature (e.g., 37°C).[5]
-
Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 100 µM) in the assay buffer.[5] Prepare this solution fresh and protect it from light.
-
Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically through titration.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the assay buffer to all wells.
-
Add the diluted enzyme to the experimental wells.
-
For the "no-enzyme" control wells, add an equal volume of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the "no-enzyme" control wells from the fluorescence readings of the experimental wells.
-
Plot the background-subtracted fluorescence intensity versus time.
-
The initial linear portion of this curve represents the reaction rate, which is proportional to the enzyme activity.
-
References
Ac-PAL-AMC solubility issues and solutions
Welcome to the technical support center for Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate used to measure the activity of the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2][3][4] It is highly selective for the immunoproteasome over the constitutive proteasome.[1][2][3][4] Upon cleavage by the β1i subunit, the free fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which can be detected by fluorescence to quantify enzyme activity.[1][3][4]
Q2: What is the recommended solvent for dissolving this compound?
The most common and recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][5]
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for long-term stability (up to 3 years or more).[1][4][6]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to make aliquots to avoid multiple freeze-thaw cycles.[6][7]
Q4: What are the typical excitation and emission wavelengths for the cleaved AMC fluorophore?
The excitation and emission maxima for 7-amino-4-methylcoumarin (AMC) are approximately 345-360 nm and 430-460 nm, respectively.[1][2][3][6]
Q5: What is a typical working concentration for this compound in an assay?
The recommended working concentration for this compound in enzymatic assays typically ranges from 20 µM to 200 µM.[3][6]
Troubleshooting Guide: Solubility Issues
Issues with the solubility of this compound can lead to inaccurate and unreliable experimental results. Below are common problems and solutions to address them.
Problem 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Low-quality or old DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly decrease the solubility of this compound.
-
Solution: Always use newly opened, high-purity, anhydrous DMSO.[5]
-
-
Possible Cause 2: Insufficient mixing. The peptide may require more energy to dissolve completely.
-
Solution 1: Vortex the solution for an extended period.
-
Solution 2: Use sonication to aid dissolution.[5] An ultrasonic water bath is a common and effective tool for this purpose.
-
Solution 3: Gentle heating can also help to dissolve the compound.[5] Be cautious and avoid excessive heat which could degrade the peptide.
-
Problem 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of DMSO in the aqueous solution is too low to maintain solubility. this compound is poorly soluble in aqueous solutions, and a sufficient concentration of DMSO is required to keep it in solution.
-
Solution 1: Increase the final DMSO concentration. While high concentrations of DMSO can affect enzyme activity, it is crucial to find a balance. It is recommended to keep the final DMSO concentration in the assay as high as is compatible with your experimental system, ideally not exceeding 1-2% for most cell-based assays, though this can vary. For in vivo experiments in mice, the DMSO concentration should generally be kept below 10% for normal mice and below 2% for more sensitive models.[4]
-
Solution 2: Prepare the working solution by serial dilution. Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, try a stepwise dilution.
-
Solution 3: Use a co-solvent system for in vivo studies. For complex applications like in vivo experiments, a multi-component solvent system may be necessary. One such formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[5]
-
Quantitative Data Summary
The following tables provide a quick reference for the properties and preparation of this compound solutions.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 498.6 g/mol | [1][2][6] |
| Excitation Wavelength | 345-360 nm | [1][3][6] |
| Emission Wavelength | 430-460 nm | [1][3][6] |
| Purity | >95% by HPLC | [1][2][6] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Recommended Stock Concentration |
| DMSO | ≥ 100 mg/mL (200.57 mM) | 10-50 mM |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years[1] |
| In DMSO | -80°C | 6 months[5] |
| In DMSO | -20°C | 1 month[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[5]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C as recommended.[5]
Protocol 2: General Immunoproteasome Activity Assay
-
Prepare an assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol).[6]
-
Dilute the 20S immunoproteasome and any activators (like PA28β) to the desired concentration in the assay buffer and incubate as required (e.g., 15 minutes at 37°C).[6]
-
Prepare the this compound working solution by diluting the DMSO stock solution into the assay buffer to the final desired concentration (e.g., 100 µM).[6]
-
In a 96-well plate, mix the immunoproteasome solution with the this compound working solution.[6]
-
Immediately begin monitoring the increase in fluorescence in a plate reader with excitation set to ~360 nm and emission to ~460 nm.[6]
-
Record the fluorescence kinetically over a set period (e.g., 20 minutes).[6]
-
The rate of increase in fluorescence (linear slope of the curve) is proportional to the immunoproteasome activity.[6]
Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: this compound cleavage by the immunoproteasome.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1431362-79-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. south-bay-bio.com [south-bay-bio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ubpbio.com [ubpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Ac-PAL-AMC Substrate Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Ac-PAL-AMC to measure immunoproteasome activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the caspase-like (β1i or LMP2) activity of the immunoproteasome.[1][2] It is highly selective for the immunoproteasome and is not efficiently cleaved by the constitutive proteasome.[1][3] Upon cleavage by the β1i subunit, the free fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which produces a fluorescent signal that can be quantified to determine enzyme activity.[1][2]
Q2: What are the recommended excitation and emission wavelengths for AMC?
The released AMC fluorophore is typically measured with an excitation wavelength in the range of 345-380 nm and an emission wavelength in the range of 430-460 nm.[1][4] It is always recommended to confirm the optimal settings for your specific fluorescence plate reader.
Q3: What is a typical working concentration for this compound?
A working concentration for this compound can range from 20 µM to 200 µM.[3][5] The optimal concentration is dependent on the Michaelis constant (K_m) of the enzyme for the substrate and should be determined empirically for your specific experimental conditions. For many protease assays using AMC substrates, a starting concentration of 50 µM is often a reasonable starting point for optimization.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[3] The lyophilized powder should be stored at -20°C for long-term stability.[1] Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Always protect the substrate and its solutions from light.
Q5: Why is it important to determine the K_m of this compound for my enzyme?
The Michaelis constant (K_m) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max).[7] Knowing the K_m is crucial for several reasons:
-
Assay Sensitivity: For routine enzyme activity measurements and inhibitor screening, using a substrate concentration at or near the K_m value ensures the assay is sensitive to changes in enzyme activity.
-
Kinetic Studies: Accurate determination of K_m and V_max is essential for detailed kinetic characterization of the enzyme and for understanding the mechanism of inhibitors.
-
Reproducibility: Using a consistent and optimized substrate concentration relative to the K_m improves the reproducibility of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate Autohydrolysis: The this compound substrate may be unstable and spontaneously hydrolyze in the assay buffer. | Prepare the substrate solution fresh just before use.[4] Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of autohydrolysis.[4] |
| Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds or other proteases. | Use high-purity water and reagents.[4] Prepare fresh buffers. Consider filtering the assay buffer. | |
| No or Low Signal | Inactive Enzyme: The immunoproteasome may have lost activity due to improper storage or handling. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] Test the enzyme activity with a known positive control. |
| Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | Verify that the assay conditions are optimal for your specific immunoproteasome preparation. | |
| Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly. | Ensure the plate reader is set to the correct wavelengths for AMC (Ex: 345-380 nm, Em: 430-460 nm).[1][4] | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The substrate is being consumed too quickly, leading to a decrease in the reaction rate. | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.[8] |
| Enzyme Instability: The enzyme may be unstable under the assay conditions. | Try adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[8] | |
| Product Inhibition: The released product (AMC or the peptide fragment) may be inhibiting the enzyme. | Analyze only the initial linear phase of the reaction to determine the rate.[8] |
Experimental Protocols
Protocol 1: Determination of K_m and V_max for this compound
This protocol outlines the steps to determine the Michaelis constant (K_m) and maximum reaction velocity (V_max) of the immunoproteasome for the this compound substrate.
Materials:
-
Purified immunoproteasome
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Black 96-well microplate suitable for fluorescence assays
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare Substrate Working Solutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0, 5, 10, 20, 40, 80, 120, 160, 200 µM). It is recommended to prepare these solutions fresh.
-
Prepare Enzyme Solution: Dilute the purified immunoproteasome to the desired concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined in a preliminary experiment to ensure a linear reaction rate over a reasonable time period.
-
Assay Setup:
-
Add 50 µL of each substrate working solution to different wells of the 96-well plate. Include a "no-substrate" control with Assay Buffer only.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction: Add 50 µL of the diluted immunoproteasome solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC.
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of each curve (ΔRFU/Δtime).
-
To convert V₀ from RFU/min to moles/min, a standard curve of free AMC should be generated.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.[7]
-
Data Presentation
Table 1: Hypothetical Data for K_m Determination of this compound with Immunoproteasome
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) |
| 0 | 5 |
| 5 | 150 |
| 10 | 280 |
| 20 | 450 |
| 40 | 650 |
| 80 | 800 |
| 120 | 875 |
| 160 | 910 |
| 200 | 925 |
Note: This is example data and should be replaced with experimental results.
Visualizations
Caption: Workflow for determining Km and Vmax of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
dealing with Ac-PAL-AMC lot-to-lot variation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate used to measure the caspase-like (β1i) activity of the 20S immunoproteasome.[1][2] The peptide sequence Pro-Ala-Leu is selectively cleaved by the β1i subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be monitored to quantify enzyme activity.
Q2: What are the recommended excitation and emission wavelengths for this compound?
The released AMC fluorophore has an excitation maximum in the range of 345-360 nm and an emission maximum in the range of 430-460 nm.[1][3] It is recommended to confirm the optimal settings for your specific fluorescence plate reader.
Q3: What is a typical working concentration for this compound in an immunoproteasome activity assay?
A typical working concentration for this compound is in the range of 20-200 µM.[3] The optimal concentration will depend on the specific enzyme concentration and assay conditions and should be determined empirically.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Description: You observe a high fluorescence signal in your control wells (no enzyme or inhibitor-treated enzyme).
| Potential Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Prepare fresh substrate dilutions in assay buffer immediately before use. Include a "substrate only" control to monitor the rate of spontaneous AMC release. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and water. Test the background fluorescence of all assay components individually. |
| Well-to-Well Contamination | Be cautious with pipetting to avoid cross-contamination between wells. |
| Microplate Autofluorescence | Use black, opaque microplates designed for fluorescence assays to minimize background. |
Issue 2: No or Low Signal
Description: There is no significant increase in fluorescence after the addition of the immunoproteasome.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the immunoproteasome has been stored and handled correctly. Use a new vial of enzyme or a positive control to verify activity. |
| Suboptimal Assay Conditions | Verify the pH and temperature of the assay buffer are optimal for immunoproteasome activity. |
| Incorrect Reagent Concentrations | Confirm the final concentrations of the enzyme and substrate are appropriate. Perform a titration of the enzyme concentration to find the optimal level. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths and the gain setting on the fluorescence reader are correctly set for AMC detection. |
Issue 3: Inconsistent Results and Lot-to-Lot Variation
Description: You observe significant differences in enzyme activity measurements when using a new lot of this compound compared to a previous lot.
Lot-to-lot variation in reagents can be a significant source of experimental inconsistency. This can arise from minor differences in the manufacturing process, leading to variations in purity, concentration, or the presence of contaminants.
-
Request a Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document provides key quality control parameters.
-
Perform a Lot Validation Study: Before using a new lot of this compound for critical experiments, it is essential to perform a validation study to compare its performance against a previously qualified lot.
While a specific CoA for this compound was not available, a typical CoA for a fluorogenic peptide substrate would include the following information:
| Parameter | Typical Specification | Importance |
| Appearance | White to off-white solid | Indicates the physical state of the compound. |
| Purity (by HPLC) | ≥95% | High purity is crucial to ensure that the measured activity is due to the specific substrate and not contaminants. |
| Molecular Weight | ~498.6 g/mol | Confirms the identity of the compound. |
| Solubility | Soluble in DMSO | Provides information on the appropriate solvent for preparing stock solutions. |
| Identity (by Mass Spec) | Conforms to structure | Confirms the correct molecular structure of the peptide substrate. |
Experimental Protocol: Validation of a New Lot of this compound
This protocol outlines a method to compare the kinetic parameters (K_m and V_max) of a new lot of this compound against a previously qualified ("old") lot.
Objective:
To determine if a new lot of this compound yields comparable kinetic parameters to a previously validated lot when used to measure immunoproteasome activity.
Materials:
-
Purified 20S Immunoproteasome
-
This compound (Old and New Lots)
-
DMSO (Anhydrous)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, 0.5 mM EDTA)
-
Black, 96-well fluorescence microplate
-
Fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm
Workflow for Lot Validation
Detailed Procedure:
-
Prepare Substrate Stock Solutions: Prepare 10 mM stock solutions of both the old and new lots of this compound in high-quality, anhydrous DMSO.
-
Prepare Substrate Dilutions: In a 96-well black microplate, prepare a series of dilutions of each this compound lot in assay buffer. A typical concentration range to determine K_m would be from 0.1 to 10 times the expected K_m. Include a "buffer only" control for each lot.
-
Prepare Enzyme Solution: Dilute the 20S immunoproteasome to a final concentration that will yield a linear reaction rate for at least 30 minutes. The optimal concentration should be determined in a preliminary experiment.
-
Initiate the Reaction: Add the diluted immunoproteasome solution to each well of the microplate to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30 minutes).
Data Analysis:
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot the relative fluorescence units (RFU) against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Determine Kinetic Parameters: Plot V₀ versus the substrate concentration for both the old and new lots of this compound. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the K_m and V_max for each lot.
Acceptance Criteria:
The acceptance criteria for a new lot of this compound should be based on a statistical comparison of the K_m and V_max values with the old lot. While there are no universally defined acceptance criteria, a common approach in laboratory practice is to consider a new lot acceptable if the determined kinetic parameters are within a certain percentage of the established reference lot. For example, a difference of less than 10-20% in K_m and V_max is often considered acceptable. A statistical test, such as a t-test, can be used to determine if the differences in the kinetic parameters are statistically significant.
By following these guidelines, researchers can effectively troubleshoot issues with this compound and implement a robust strategy for managing lot-to-lot variation, ensuring the reliability and reproducibility of their experimental results.
References
Ac-PAL-AMC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Ac-PAL-AMC, a fluorogenic substrate for the β1i/LMP2 subunit of the 20S immunoproteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin) is a fluorogenic peptide substrate used to measure the caspase-like activity of the immunoproteasome.[1] It is preferentially cleaved by the β1i subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[2][3] This allows for the quantification of immunoproteasome activity.[2][3]
Q2: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The liberated AMC fluorophore can be detected with excitation wavelengths ranging from 345-360 nm and emission wavelengths from 430-460 nm.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in DMSO. It is recommended to prepare a stock solution in DMSO at a concentration of ≥10 mM.
Q4: What is a typical working concentration for this compound in an assay?
A working concentration of 50-200 µM is commonly used for measuring immunoproteasome activity.
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible experimental results. Below is a summary of recommended storage conditions for both the solid powder and stock solutions.
| Form | Storage Temperature | Stability | Recommendations |
| Solid Powder | -20°C | ≥ 4 years | Store in a manual defrost freezer. |
| -20°C to -70°C | Upon receipt, store immediately at the recommended temperature. | ||
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Use within the recommended time frame for best performance. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Enzyme Assay Protocol
-
Prepare Assay Buffer: A common assay buffer is 20 mM Tris, pH 7.1, 50 mM NaCl, and 2 mM β-mercaptoethanol. Note: For 20S Proteasome assays, activation with 0.035% SDS in the assay buffer may be required.
-
Prepare Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final working concentration (e.g., 100 µM).
-
Enzyme Reaction: In a 96-well plate, mix your enzyme sample (e.g., 20 nM immunoproteasome) with the this compound working solution.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Acquisition: Record the fluorescence intensity over time in a kinetic mode for approximately 20 minutes.
-
Data Analysis: Determine the initial rate of the reaction (linear slope) to represent the enzyme activity. Subtract the background fluorescence from a substrate-only control well.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh enzyme aliquot. |
| Incorrect buffer conditions. | Verify the pH and composition of the assay buffer. Some proteasomes may require specific activators like SDS. | |
| Degraded this compound substrate. | Use a fresh aliquot of the this compound stock solution. Ensure it has been stored properly at -20°C or -80°C. | |
| Incorrect filter set on the plate reader. | Confirm that the excitation and emission wavelengths are set correctly for AMC (Ex: ~350 nm, Em: ~440 nm). | |
| High Background Fluorescence | Contaminated buffer or reagents. | Use fresh, high-purity reagents and sterile water to prepare buffers. Filter-sterilize the final buffer. |
| Autohydrolysis of the substrate. | Prepare the substrate working solution immediately before use. Run a "substrate only" control to determine the rate of autohydrolysis and subtract it from your sample values. | |
| Inconsistent or Not Reproducible Results | Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. |
| Temperature fluctuations. | Ensure all reagents and the plate are at the assay temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader. | |
| Repeated freeze-thaw cycles of reagents. | Aliquot all stock solutions (enzyme and substrate) into single-use volumes to avoid degradation from repeated temperature changes. | |
| Incomplete dissolution of this compound. | Ensure the this compound is completely dissolved in DMSO before preparing the working solution. If the prepared solution is a suspension, it should be prepared and used immediately. |
Visual Guides
Caption: A typical experimental workflow for an this compound enzyme assay.
Caption: A logical flowchart for troubleshooting common this compound assay issues.
References
Technical Support Center: Ac-PAL-AMC Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) assay, a fluorogenic method primarily used to measure the activity of the β1i (LMP2) subunit of the immunoproteasome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the this compound assay, focusing on the primary problem of a weak or absent signal.
Q1: Why is my fluorescence signal weak or completely absent?
A weak or absent signal is the most common issue and can stem from several factors related to reagents, assay conditions, or instrument settings. Use the following logical progression to diagnose the problem.
Troubleshooting Flowchart: Weak or No Signal
Caption: A step-by-step guide to troubleshooting a weak or absent signal.
Q2: My background fluorescence (no-enzyme control) is too high. What can I do?
High background can mask the true signal from enzyme activity. This is often caused by substrate degradation or contaminated reagents.
| Potential Cause | Recommended Solution | Citation |
| Substrate Degradation | The this compound substrate can undergo spontaneous hydrolysis if not stored correctly. Always prepare fresh working solutions from a DMSO stock stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Protect all substrate solutions from light. | [1] |
| Contaminated Reagents | Assay buffers or water may be contaminated with other proteases. Use high-purity, sterile reagents. | |
| Intrinsic Fluorescence | Components in your sample lysate or test compounds may be autofluorescent. Always run a "sample blank" control that contains your sample but no this compound substrate to quantify this. | [2] |
| Inner Filter Effect | At high concentrations, the uncleaved substrate or other sample components can absorb excitation light, leading to inaccurate readings and potentially higher perceived background. Ensure your substrate concentration is optimized and consider measuring sample absorbance to check for this effect. | [1][3][4] |
Q3: My results are not reproducible. Why?
Poor reproducibility often points to inconsistencies in the assay setup.
| Potential Cause | Recommended Solution | Citation |
| Pipetting Inaccuracy | Small volumes can lead to large relative errors. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. For plate-based assays, using a multi-channel pipette to add the substrate simultaneously to initiate the reaction can improve consistency. | |
| Temperature Fluctuations | Enzyme activity is highly dependent on temperature. Pre-incubate the plate and reagents at the desired reaction temperature (e.g., 37°C) before initiating the reaction. Ensure the plate reader maintains a stable temperature during kinetic reads. | |
| Inconsistent Incubation Times | For endpoint assays, ensure that the time from reaction initiation to stopping is precisely the same for all wells. For kinetic assays, ensure measurements are taken within the initial linear phase of the reaction. | |
| Well Position Effects | The outer wells of a 96-well plate can be subject to evaporation ("edge effect"). Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. |
Experimental Protocols & Methodologies
Protocol 1: Standard this compound Immunoproteasome Activity Assay
This protocol provides a general framework for a 96-well plate format. Optimization of enzyme and substrate concentrations is highly recommended (see Protocol 2).
Reaction Mechanism
Caption: Enzymatic cleavage of this compound by the immunoproteasome.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4. For some applications, 0.01-0.035% SDS may be required to activate the 20S proteasome. Warm to 37°C before use.
-
This compound Stock Solution (10 mM): Dissolve this compound powder in DMSO. Store in aliquots at -20°C.
-
This compound Working Solution (e.g., 100 µM): Dilute the stock solution in Assay Buffer. Prepare this solution fresh for each experiment.
-
Enzyme Solution: Dilute purified immunoproteasome or cell lysate containing the enzyme in cold Assay Buffer to the desired concentration. Keep on ice.
-
Inhibitor Control (Optional): Prepare a solution of a specific immunoproteasome inhibitor (e.g., 10 µM ONX-0914 or 100 µM MG132) in Assay Buffer.
2. Assay Procedure (96-well Plate):
-
Plate Setup: Add reagents to a black, clear-bottom 96-well plate as described in the table below.
| Well Type | Sample/Enzyme | Inhibitor | Assay Buffer | Total Volume |
| Sample | 50 µL | - | - | 50 µL |
| Negative Control (No Enzyme) | - | - | 50 µL | 50 µL |
| Inhibitor Control | 50 µL | 1 µL (of 100x stock) | - | 51 µL |
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the this compound Working Solution to all wells to start the reaction (final volume will be ~100 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for AMC (Ex: ~350-360 nm, Em: ~440-460 nm).
3. Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" control wells from all other readings to correct for background.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Activity is proportional to this slope. For quantitative results, create an AMC standard curve (see Protocol 3) to convert Relative Fluorescence Units (RFU)/min to pmol/min.
Protocol 2: Optimizing Enzyme and Substrate Concentrations
To ensure the assay is running under optimal conditions (i.e., the reaction rate is dependent on the enzyme, not limited by the substrate), it is crucial to determine the ideal concentrations.
Workflow for Assay Optimization
Caption: A two-step workflow for optimizing assay concentrations.
-
Enzyme Titration: Perform the assay with a fixed, non-limiting concentration of this compound (e.g., 100 µM) and a serial dilution of your enzyme source. Plot the reaction rate against the enzyme concentration. Choose a concentration from the linear part of the curve for subsequent experiments.
-
Substrate Titration: Using the optimal enzyme concentration determined above, perform the assay with a range of this compound concentrations (e.g., 6.25 µM to 100 µM). Plot the initial reaction velocity against the substrate concentration. This allows for the determination of the Michaelis constant (Kₘ). For routine assays, using a substrate concentration 2-5 times the Kₘ ensures the reaction is not substrate-limited.
Protocol 3: Generating an AMC Standard Curve
To convert relative fluorescence units (RFU) into the absolute amount of product formed (pmol of AMC), a standard curve is necessary.
-
Prepare AMC Standards: Create a stock solution of pure 7-amino-4-methylcoumarin (B1665955) (AMC) in DMSO. Perform a serial dilution in Assay Buffer to generate a range of known concentrations (e.g., 0 to 100 pmol per well).
-
Measure Fluorescence: Add 100 µL of each standard dilution to the wells of a 96-well plate in triplicate. Measure the fluorescence using the same instrument settings as your main experiment.
-
Plot and Calculate: Subtract the fluorescence of the blank (0 pmol AMC) from all readings. Plot the background-subtracted RFU versus the amount of AMC (pmol). The resulting linear equation can be used to convert the RFU generated in your enzymatic assay into the amount of AMC produced.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay. Note that optimal values can vary depending on the specific enzyme source and experimental conditions.
| Parameter | Typical Value / Range | Notes | Citation |
| Substrate Name | Ac-Pro-Ala-Leu-AMC (this compound) | Selective for the β1i (LMP2) subunit of the immunoproteasome. | |
| Excitation Wavelength | 350 - 360 nm | Always confirm optimal settings for your specific instrument. | |
| Emission Wavelength | 430 - 460 nm | Always confirm optimal settings for your specific instrument. | |
| Working Substrate Conc. | 20 - 100 µM | Optimal concentration should be determined empirically (ideally >2x Kₘ). | |
| Inhibitor (β5i specific) | ONX-0914 | Used as a control to confirm immunoproteasome-specific activity. Effective at 5-10 µM. | |
| Inhibitor (General) | MG132 | A general proteasome inhibitor used to differentiate proteasome vs. non-proteasome activity. Effective at ~100 µM. | |
| Storage (Lyophilized) | -20°C | Protect from moisture. | |
| Storage (DMSO Stock) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
References
Technical Support Center: Ac-PAL-AMC Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin) to measure the activity of the β1i/LMP2 subunit of the 20S immunoproteasome. This guide addresses common issues, with a focus on troubleshooting the inner filter effect (IFE).
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) in fluorescence measurements?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs when molecules in the sample absorb either the excitation light before it reaches the fluorophore or the emitted light before it reaches the detector.[1][2] This results in a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which is particularly noticeable at higher concentrations.[1][2]
Q2: What are the different types of Inner Filter Effect?
A2: There are two main types of the inner filter effect:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by components of the sample, so not all fluorophore molecules are excited.[1][2] In concentrated solutions, the light intensity diminishes as it passes through the sample.[1][2]
-
Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it can be detected.[1][2] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[1][2]
Q3: What causes the Inner Filter Effect in this compound assays?
A3: In the context of an this compound assay, the inner filter effect can be caused by several factors:
-
High concentrations of the released AMC fluorophore: As the enzymatic reaction proceeds, the concentration of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), increases, which can lead to both primary and secondary inner filter effects.
-
High concentration of the this compound substrate: The substrate itself can absorb some of the excitation light.
-
Presence of other absorbing molecules: In drug discovery screens, the test compounds themselves may absorb light at the excitation or emission wavelengths of AMC.[1]
-
Sample turbidity: Particulate matter in the sample can scatter light, contributing to the inner filter effect.[1]
Q4: When should I be concerned about the Inner Filter Effect in my this compound assay?
A4: You should suspect that the inner filter effect is impacting your results if you observe the following:
-
Non-linear standard curve: A standard curve of free AMC fluorescence versus concentration begins to plateau at higher concentrations.
-
Reaction rate decreases at high substrate concentrations: In a kinetic assay, the reaction velocity unexpectedly decreases at high concentrations of the this compound substrate.
-
Your samples have a noticeable color or turbidity. [1]
-
You are screening compound libraries: These libraries may contain compounds that absorb light in the UV-Vis range.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fluorescence measurements.
Issue 1: Non-linear AMC Standard Curve
-
Possible Cause: Inner Filter Effect at high AMC concentrations.
-
Troubleshooting Steps:
-
Work within the linear range: Dilute your samples to ensure the AMC concentration falls within the linear portion of the standard curve.
-
Apply a mathematical correction: Use the absorbance of the sample to correct for the inner filter effect (see Experimental Protocols Section).
-
Issue 2: High Background Fluorescence
-
Possible Cause:
-
Autofluorescent compounds: The test compounds being screened are inherently fluorescent.
-
Contaminated reagents: Buffers or other assay components are contaminated with fluorescent substances.
-
Substrate autohydrolysis: The this compound substrate is spontaneously degrading.
-
-
Troubleshooting Steps:
-
Run a "compound only" control: To measure the intrinsic fluorescence of your test compounds, run a control with the compound and all assay components except the enzyme. Subtract this background fluorescence from your experimental wells.
-
Use high-purity reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.
-
Prepare fresh substrate: Prepare the this compound solution immediately before use and protect it from light. Include a "substrate only" control to monitor for autohydrolysis.
-
Issue 3: Apparent Inhibition of the Enzyme Not Confirmed in Other Assays
-
Possible Cause:
-
Fluorescence quenching by the test compound: The compound absorbs the excitation or emission light of AMC, appearing as inhibition.
-
Compound aggregation: The test compound forms aggregates that can interfere with the assay.
-
-
Troubleshooting Steps:
-
Perform a quenching counter-assay: Determine if the compound is quenching the fluorescence of free AMC (see Experimental Protocols Section).
-
Apply inner filter effect correction: If quenching is confirmed, you can mathematically correct the data if you measure the absorbance of the compound at the excitation and emission wavelengths.
-
Perform a detergent test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant change in the IC50 value may indicate that the compound is forming aggregates.
-
Data Presentation
Table 1: Impact of Inner Filter Effect on AMC Fluorescence
| AMC Concentration (µM) | Observed Fluorescence (RFU) | % Deviation from Linearity |
| 1 | 10,000 | 0% |
| 5 | 48,000 | -4% |
| 10 | 90,000 | -10% |
| 20 | 160,000 | -20% |
| 50 | 300,000 | -40% |
| 100 | 450,000 | -55% |
Note: This is representative data for an AMC-based assay to illustrate the trend. Actual values will vary depending on the instrument and experimental conditions.
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
-
Prepare a 1 mM AMC stock solution in DMSO. Store at -20°C, protected from light.
-
Create a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range is 0 to 20 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, clear-bottom 96-well plate. Include a "buffer only" blank.
-
Measure the fluorescence using an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression on the linear portion of the curve to obtain the slope.
Protocol 2: Inner Filter Effect Correction Using Absorbance
This method mathematically corrects the observed fluorescence for absorbance by the sample.
-
Prepare your samples in a fluorescence-compatible microplate.
-
Measure the fluorescence (F_observed) of each well at the appropriate wavelengths for AMC.
-
Measure the absorbance of the same wells at both the excitation wavelength (A_ex) and the emission wavelength (A_em) using a microplate spectrophotometer.
-
Calculate the corrected fluorescence (F_corrected) using the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
Use the F_corrected values for your data analysis.
Protocol 3: Quenching Counter-Assay
This protocol determines if a test compound quenches the fluorescence of AMC.
-
Prepare a solution of free AMC in the assay buffer at a concentration that gives a robust signal (e.g., a concentration from the upper end of the linear range of your standard curve).
-
Prepare serial dilutions of your test compound in the assay buffer.
-
In a microplate, add the AMC solution to wells containing the serially diluted test compound. Include control wells with AMC and no compound.
-
Read the fluorescence. A dose-dependent decrease in fluorescence in the presence of the compound indicates quenching.
Visualizations
Caption: Workflow for identifying and correcting the inner filter effect.
References
Ac-PAL-AMC autohydrolysis and background correction
Welcome to the technical support center for Ac-PAL-AMC. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this fluorogenic substrate. Below you will find frequently asked questions, detailed experimental protocols, and data tables to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the caspase-like activity of the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2][3][4][5] It is highly selective for the immunoproteasome and is not efficiently cleaved by the constitutive proteasome. Upon cleavage by the β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, which can be detected by a fluorometer.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released AMC fluorophore has an excitation maximum in the range of 345-360 nm and an emission maximum in the range of 430-460 nm. It is recommended to confirm the optimal wavelengths for your specific instrument and experimental conditions.
Q3: How should I store and handle this compound?
This compound should be stored at -20°C upon receipt. For use, it is typically dissolved in DMSO to create a stock solution, which should also be stored at -20°C. To ensure the best performance, it is advisable to make multiple aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am observing high background fluorescence in my "substrate only" control wells. What could be the cause and how can I correct for it?
High background fluorescence can be attributed to the autohydrolysis of this compound, where the substrate spontaneously breaks down without enzymatic activity, releasing the fluorescent AMC molecule. This can be influenced by experimental conditions such as pH, temperature, and buffer components.
To correct for this, always include a "substrate only" control in your assay plate. This control contains all the reaction components except for the enzyme source (e.g., cell lysate or purified proteasome). The fluorescence reading from this well represents the background signal, which should be subtracted from the fluorescence readings of your experimental wells.
Q5: How can I minimize the autohydrolysis of this compound?
-
Prepare fresh: Prepare working solutions of the substrate fresh for each experiment.
-
Control temperature: Keep the substrate and reaction components on ice until you are ready to start the assay. Perform the assay at a consistent and controlled temperature.
-
Optimize pH: Ensure the pH of your assay buffer is within the optimal range for the enzyme of interest and substrate stability.
-
Limit light exposure: Protect the substrate from prolonged exposure to light.
Troubleshooting Guide
High background fluorescence is a common issue when working with fluorogenic substrates. The following flowchart provides a step-by-step guide to troubleshooting this problem.
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the powder.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
2. Standard Proteasome Activity Assay
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Prepare Assay Buffer: A common assay buffer is 20 mM Tris, pH 7.1, 50 mM NaCl, and 2 mM β-mercaptoethanol.
-
Prepare Enzyme Solution: Dilute your cell lysate or purified immunoproteasome to the desired concentration in cold assay buffer.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the final desired concentration (a typical working concentration is 50 - 200 µM). Prepare this solution fresh and keep it on ice and protected from light.
-
Set up the Assay Plate:
-
Experimental Wells: Add your enzyme solution to the wells of a 96-well plate.
-
Substrate Only Control Wells: Add assay buffer without the enzyme to these wells.
-
Inhibitor Control Wells (Optional): Pre-incubate your enzyme with a specific inhibitor before adding the substrate.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence in a kinetic mode using a plate reader with excitation at ~360 nm and emission at ~460 nm. Record data every 1-2 minutes for a desired period (e.g., 20-60 minutes).
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the "Substrate Only" control wells from the fluorescence of the experimental wells.
-
Plot the background-corrected fluorescence versus time. The slope of the linear portion of this curve represents the rate of the enzymatic reaction.
-
Data Presentation
Table 1: Typical Experimental Parameters for this compound Assays
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 345 - 360 nm | Confirm optimum for your instrument. |
| Emission Wavelength | 430 - 460 nm | Confirm optimum for your instrument. |
| Working Concentration | 50 - 200 µM | May require optimization. |
| Assay Buffer | 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM βME | Other buffers can be used. |
| Incubation Temperature | 37°C | Can be adjusted based on experimental needs. |
| Storage | -20°C | Protect from light and moisture. |
| Solvent | DMSO | Use high-quality, anhydrous DMSO. |
Visualizations
The following diagram illustrates the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound by the immunoproteasome.
References
Validation & Comparative
A Comparative Guide to Ac-PAL-AMC and Other β1i Substrates for Immunoproteasome Research
For researchers, scientists, and drug development professionals, the accurate measurement of immunoproteasome activity is critical. This guide provides a detailed comparison of Ac-PAL-AMC with other fluorogenic substrates for the β1i (LMP2) subunit, supported by experimental data and protocols to aid in substrate selection and experimental design.
The immunoproteasome is a specialized form of the proteasome induced by cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] It plays a crucial role in generating peptides for MHC class I antigen presentation, making it a key target in immunology and oncology research. The β1i (also known as LMP2) subunit, one of the three catalytic subunits of the immunoproteasome, exhibits a distinct cleavage preference compared to its constitutive counterpart, β1. This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a well-established fluorogenic substrate designed to be selectively cleaved by the β1i subunit.[2] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, providing a direct measure of β1i activity.
Performance Comparison of β1i Substrates
One study compared the hydrolysis of this compound and Suc-LLVY-AMC by purified immunoproteasome and constitutive proteasome. The results clearly showed that this compound was readily hydrolyzed by the immunoproteasome, while the constitutive proteasome showed negligible activity towards it. In contrast, Suc-LLVY-AMC was cleaved by both proteasome types, highlighting the selectivity of this compound for the immunoproteasome's β1i subunit.
In cell lysates, the signal intensity from this compound is generally weaker than that of substrates for the constitutive proteasome in unstimulated cells. However, upon stimulation with IFN-γ, which induces immunoproteasome expression, the fluorescence signal from this compound significantly increases.[2]
| Substrate | Target Subunit(s) | Selectivity | Reported Observations |
| This compound | β1i (LMP2) | High for immunoproteasome | Readily hydrolyzed by immunoproteasome with minimal cleavage by constitutive proteasome. Signal increases upon IFN-γ stimulation of cells.[2] |
| Z-LLE-AMC | β1 (constitutive) | High for constitutive proteasome | Used to measure the caspase-like activity of the constitutive β1 subunit.[2] |
| Ac-ANW-AMC | β5i (LMP7) | High for immunoproteasome | A preferred substrate for the chymotrypsin-like activity of the immunoproteasome's β5i subunit. |
| Suc-LLVY-AMC | β5 (constitutive), β5i (LMP7) | Low (cleaved by both) | Exhibits chymotrypsin-like activity and is cleaved by both constitutive and immunoproteasomes. |
Note: Quantitative kinetic parameters (Km, kcat) for a direct comparison of various β1i substrates are not consistently reported across studies. The selection of a substrate should be based on the specific experimental goals, considering the required selectivity and the potential for cross-reactivity with other proteasome subunits.
Experimental Protocols
Measuring β1i activity using fluorogenic substrates like this compound is a common and robust method. Below is a generalized protocol that can be adapted for specific experimental needs.
Measurement of β1i Activity in Cell Lysates
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
To induce immunoproteasome expression, treat cells with an appropriate concentration of IFN-γ (e.g., 100 ng/mL) for 24-72 hours. Include an untreated control group.
2. Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.
3. Proteasome Activity Assay:
-
In a black 96-well plate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute it in the reaction buffer to the desired final concentration (typically 50-100 µM).
-
To initiate the reaction, add the this compound solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
4. Data Analysis:
-
Determine the rate of AMC release by calculating the slope of the linear portion of the fluorescence versus time curve.
-
The activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of AMC released using a standard curve generated with free AMC.
Experimental Workflow Diagram
References
Validating Ac-PAL-AMC Specificity for the Immunoproteasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-PAL-AMC, a fluorogenic substrate used to measure the activity of the immunoproteasome, with other commonly used proteasome substrates. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate reagents for their studies.
Data Presentation: Substrate Specificity and Kinetic Parameters
The selection of a suitable substrate is critical for accurately measuring the activity of different proteasome complexes. This compound is designed as a specific substrate for the β1i (LMP2) subunit of the immunoproteasome, which exhibits caspase-like activity. Its performance and specificity are best understood when compared to other substrates that target various catalytic subunits of both the immunoproteasome and the constitutive proteasome.
| Substrate | Target Subunit(s) | Proteasome Preference | Relative Hydrolysis Efficiency |
| This compound | β1i (caspase-like) | Immunoproteasome | Efficiently hydrolyzed by immunoproteasome; not efficiently hydrolyzed by constitutive proteasome.[1] |
| Ac-ANW-AMC | β5i (chymotrypsin-like) | Immunoproteasome | Preferentially cleaved by immunoproteasomes compared to constitutive proteasomes.[2] |
| Z-LLE-AMC | β1 (caspase-like) | Constitutive Proteasome | Specific for the constitutive proteasome; not efficiently hydrolyzed by the immunoproteasome.[3] |
| Suc-LLVY-AMC | β5 & β5i (chymotrypsin-like) | Both | Hydrolyzed by both constitutive and immunoproteasomes.[4] |
| Boc-LRR-AMC | β2 & β2i (trypsin-like) | Both | Used to measure trypsin-like activity in both proteasome types. |
Experimental Protocols
Accurate assessment of immunoproteasome activity requires carefully designed and executed experiments. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Immunoproteasome Activity Assay in Cell Lysates
This protocol describes the measurement of immunoproteasome activity in whole-cell lysates using a fluorogenic substrate like this compound.
Materials:
-
Cells of interest (e.g., IFN-γ treated to induce immunoproteasome expression)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
Fluorogenic substrate stock solution (e.g., 10 mM this compound in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or multiple freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Activity Assay:
-
Dilute the cell lysate to the desired concentration (e.g., 1 µg/µL) in assay buffer.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the final desired concentration (e.g., 50 µM).
-
Add 50 µL of the diluted cell lysate to each well of the 96-well plate.
-
To determine the background fluorescence, include wells with assay buffer only and wells with lysate and a specific proteasome inhibitor (e.g., ONX-0914 for the immunoproteasome).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using the appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the samples.
-
Plot the fluorescence intensity against time to obtain the reaction kinetics. The initial rate of the reaction is proportional to the enzyme activity.
-
Protocol 2: Substrate Specificity Assay using Purified Proteasomes
This protocol allows for the direct comparison of substrate hydrolysis by purified immunoproteasome and constitutive proteasome.
Materials:
-
Purified human or murine 20S immunoproteasome and 20S constitutive proteasome
-
Fluorogenic substrate stock solutions (e.g., 10 mM this compound, Z-LLE-AMC, Ac-ANW-AMC, Suc-LLVY-AMC, Boc-LRR-AMC in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 0.035% SDS for activation)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the purified proteasomes to a final concentration of 1 nM in assay buffer. The SDS in the buffer helps to open the proteasome gate for substrate entry.
-
-
Substrate Preparation:
-
Prepare a series of dilutions for each substrate in assay buffer to determine kinetic parameters (e.g., 0-200 µM).
-
-
Kinetic Assay:
-
Add 50 µL of the diluted proteasome solution to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the corresponding substrate dilution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax (kcat = Vmax / [E], where [E] is the enzyme concentration).
-
Mandatory Visualization
Signaling Pathway: MHC Class I Antigen Presentation
The immunoproteasome plays a crucial role in the adaptive immune response by generating peptides for presentation on MHC class I molecules. This pathway is essential for the detection and elimination of virally infected or cancerous cells by cytotoxic T lymphocytes.
Caption: MHC Class I Antigen Presentation Pathway.
Experimental Workflow: Substrate Specificity Assay
The following diagram illustrates the logical flow of an experiment designed to compare the specificity of different fluorogenic substrates for the immunoproteasome versus the constitutive proteasome.
Caption: Substrate Specificity Assay Workflow.
References
Ac-PAL-AMC: A High-Fidelity Tool for Interrogating Immunoproteasome Activity
For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the selective measurement of immunoproteasome activity is crucial for understanding its role in immunity and disease. This guide provides an objective comparison of the fluorogenic substrate Ac-PAL-AMC with alternatives, supported by experimental data, to inform substrate selection for targeted and accurate assessment of immunoproteasome function.
The 26S proteasome is a multi-catalytic protease complex essential for protein homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ), the constitutive catalytic subunits (β1, β2, and β5) are replaced by their immunoproteasome counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This specialized form of the proteasome plays a critical role in generating antigenic peptides for presentation on MHC class I molecules. This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed to specifically measure the caspase-like activity of the immunoproteasome's β1i subunit.[1][2][3] Its utility lies in its high selectivity for the immunoproteasome over the constitutive proteasome, a critical feature for discerning the distinct roles of these two proteasome types.
Comparative Analysis of this compound Activity
Experimental data demonstrates the pronounced selectivity of this compound for the immunoproteasome. Studies using purified proteasome complexes show that this compound is readily hydrolyzed by the immunoproteasome, while its hydrolysis by the constitutive proteasome is negligible.[1] This high degree of specificity is essential for accurately measuring immunoproteasome activity in mixed populations of proteasomes, such as in cell lysates.
Further evidence of this compound's specificity comes from studies where immunoproteasome expression is induced in cell lines. For instance, treatment of HeLa cells with IFN-γ, a potent inducer of immunoproteasome synthesis, results in a significant increase in the hydrolysis of this compound. One study reported a 5.2-fold increase in fluorescence signal from this compound cleavage in IFN-γ-treated cells compared to untreated cells, indicating that the substrate is a sensitive tool for detecting induced immunoproteasome activity.[4]
| Substrate | Target Subunit | Proteasome Type | Relative Hydrolysis Rate (Illustrative) | Key Findings |
| This compound | β1i (LMP2) | Immunoproteasome | ++++ | Readily hydrolyzed by purified immunoproteasome. 5.2-fold increase in hydrolysis in IFN-γ-treated HeLa cells. |
| This compound | β1 | Constitutive Proteasome | - | Negligible hydrolysis by purified constitutive proteasome. |
| Z-LLE-AMC | β1 | Constitutive Proteasome | +++ | Standard substrate for constitutive β1 activity. Shows only a modest 1.5-fold increase in hydrolysis after IFN-γ treatment, indicating some cross-reactivity with the immunoproteasome. |
| Ac-ANW-AMC | β5i (LMP7) | Immunoproteasome | +++++ | Highly specific for the immunoproteasome β5i subunit. Shows a dramatic 14.8-fold increase in hydrolysis in IFN-γ-treated HeLa cells. |
| Suc-LLVY-AMC | β5 / β5i | Constitutive & Immunoproteasome | +++/+++++ | Hydrolyzed by both proteasome types, making it unsuitable for specifically measuring immunoproteasome activity. |
Note: The "Relative Hydrolysis Rate" is an illustrative representation based on the qualitative and quantitative findings from the cited sources. "+" indicates the level of activity, while "-" indicates negligible activity.
Experimental Protocols
A detailed methodology for assessing immunoproteasome activity using this compound is provided below. This protocol is adapted from established methods for measuring proteasome activity.
In Vitro Proteasome Activity Assay with Purified Proteasomes
Objective: To determine the specific activity of purified immunoproteasome and constitutive proteasome on the this compound substrate.
Materials:
-
Purified 20S immunoproteasome
-
Purified 20S constitutive proteasome
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 345-360 nm, Emission: 445-460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 20-50 µM).
-
Enzyme Preparation: Dilute the purified 20S immunoproteasome and 20S constitutive proteasome in Assay Buffer to the desired final concentration (e.g., 5 nM).
-
Assay Setup: To the wells of a black 96-well plate, add the diluted proteasome solutions. Include wells with Assay Buffer only as a blank control.
-
Initiate Reaction: Add the this compound working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).
-
Data Analysis: Calculate the rate of hydrolysis by determining the slope of the linear portion of the fluorescence versus time curve. Subtract the rate of the blank control from the rates of the enzyme-containing wells.
Proteasome Activity Assay in Cell Lysates
Objective: To measure the immunoproteasome activity in cell lysates, for example, after induction with IFN-γ.
Materials:
-
Cultured cells (e.g., HeLa)
-
IFN-γ (for induction)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
This compound substrate
-
Assay Buffer
-
BCA Protein Assay Kit
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. For immunoproteasome induction, treat cells with IFN-γ (e.g., 100 U/mL for 48 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in Lysis Buffer on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.
-
Assay Setup: In a black 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 20 µg) to the wells. Bring the total volume to a consistent level with Assay Buffer.
-
Initiate Reaction: Add the this compound working solution to all wells.
-
Kinetic Measurement: Measure the fluorescence intensity over time in a microplate reader at 37°C.
-
Data Analysis: Calculate the rate of hydrolysis and normalize it to the amount of protein in each lysate to determine the specific activity.
Visualizing Experimental Logic and Pathways
To facilitate a clearer understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Induction and composition of the immunoproteasome.
Caption: Workflow for assessing proteasome activity.
References
A Researcher's Guide to Confirming Ac-PAL-AMC Cleavage by the Immunoproteasome Subunit β1i
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fluorogenic substrates for measuring the activity of the immunoproteasome subunit β1i, with a focus on Ac-PAL-AMC. This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate the accurate assessment of β1i-specific cleavage.
The ubiquitin-proteasome system is a critical pathway for protein degradation and plays a vital role in immune responses through the generation of peptides for MHC class I presentation. The immunoproteasome, an alternative form of the constitutive proteasome, contains distinct catalytic subunits: β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8).[1][2] These specialized subunits exhibit different cleavage preferences compared to their constitutive counterparts (β1, β2, and β5), leading to the production of a unique peptidome.
This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) has emerged as a selective fluorogenic substrate for assessing the caspase-like activity of the β1i subunit.[3][4] Its cleavage by β1i releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), providing a measurable signal that is directly proportional to enzyme activity.
Comparative Analysis of β1i and β1 Substrates
To confirm the specific cleavage of this compound by β1i, it is essential to compare its performance against substrates for the constitutive β1 subunit. The following table summarizes the key characteristics of this compound and a commonly used substrate for β1, Z-LLE-AMC.
| Feature | This compound | Z-LLE-AMC |
| Target Subunit | β1i (Immunoproteasome) | β1 (Constitutive Proteasome) |
| Cleavage Specificity | Selective for β1i.[3] Not readily hydrolyzed by the constitutive proteasome. | Preferentially cleaved by the β1 subunit. |
| Typical Application | Measuring immunoproteasome-specific caspase-like activity. | Measuring constitutive proteasome caspase-like activity. |
| Inhibitor Sensitivity | Activity is inhibited by immunoproteasome-selective inhibitors (e.g., UK-101, ONX-0914). | Less sensitive to immunoproteasome-specific inhibitors. |
| Excitation/Emission (nm) | ~351-380 / 430-460 | ~380 / 460 |
Experimental Workflow for Confirmation
The following diagram illustrates a typical workflow to confirm that the cleavage of this compound is indeed mediated by the β1i subunit of the immunoproteasome. This involves comparing its hydrolysis in the presence and absence of immunoproteasome-specific inhibitors.
References
- 1. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac-PAL-AMC Immunoproteasome Activity Assays with Specific Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate measurement of immunoproteasome activity is crucial for understanding its role in various physiological and pathological processes. Ac-PAL-AMC has emerged as a valuable tool for specifically assaying the caspase-like activity of the β1i (also known as LMP2) subunit of the 20S immunoproteasome. This guide provides a comprehensive comparison of this compound with alternative substrates and details the use of specific inhibitors to validate assay results, supported by experimental data.
The immunoproteasome is a specialized form of the proteasome primarily expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ. It plays a critical role in processing antigens for presentation on MHC class I molecules and is implicated in various autoimmune diseases and cancers. The β1i subunit, with its distinct caspase-like activity, is a key component of this complex. This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed to be selectively cleaved by the β1i subunit, releasing the fluorescent AMC molecule. This cleavage event allows for the quantification of β1i enzymatic activity.
Performance Comparison: this compound vs. Alternatives
While this compound is a widely used and validated substrate for β1i activity, other substrates are available for measuring different activities of the immunoproteasome. A direct quantitative comparison with other commercially available, specific β1i substrates is not extensively documented in single studies. However, its selectivity for the immunoproteasome over the constitutive proteasome is a key advantage.[1][2][3]
| Substrate | Target Subunit | Activity Measured | Key Features |
| This compound | β1i (LMP2) | Caspase-like | High selectivity for immunoproteasome over constitutive proteasome.[1][2] |
| Ac-nLPnLD-AMC | β1c | Caspase-like | Primarily a substrate for the constitutive proteasome's β1 subunit. |
| Suc-LLVY-AMC | β5i (LMP7) & β5c | Chymotrypsin-like | Broadly used for chymotrypsin-like activity of both proteasome types. |
| Ac-ANW-AMC | β5i (LMP7) | Chymotrypsin-like | Reported to be a specific substrate for the immunoproteasome β5i subunit. |
| Boc-LRR-AMC | β2i (MECL-1) & β2c | Trypsin-like | Measures trypsin-like activity in both proteasome types. |
Validating this compound Assays with Specific Inhibitors
To ensure the measured fluorescence signal is specifically from the β1i subunit activity, it is essential to perform control experiments using specific inhibitors. These inhibitors validate the assay by demonstrating a significant reduction in this compound hydrolysis in their presence.
Key β1i-Specific Inhibitors:
Several inhibitors have been developed with varying degrees of selectivity for the β1i subunit.
| Inhibitor | Target Subunit(s) | Type | Reported IC50/Ki for β1i |
| UK101 | β1i selective | Epoxyketone | IC50: 104 nM |
| ONX-0914 (PR-957) | Primarily β5i, also β1i | Epoxyketone | IC50: ~110-650 nM for mouse and human β1i |
| KZR-504 | β1i selective | Dipeptide epoxyketone | IC50: 51 nM |
| ML604440 | β1i selective | Dipeptide boronate | - |
Experimental Data on Inhibition of this compound Hydrolysis:
The following table summarizes experimental findings on the inhibition of this compound hydrolysis by specific inhibitors.
| Inhibitor | Concentration | Cell/System Type | % Inhibition of this compound Hydrolysis |
| UK101 | 10 µM | Purified immunoproteasome | Complete inhibition |
| UK101 | 10 µM | Panc-1 cell extract | ~90% inhibition |
| ONX-0914 | 2.5 µM | IFN-γ-treated HeLa cell lysates | Modest decrease |
| ONX-0914 | 5 µM | IFN-γ-treated HeLa cell lysates | Up to 53% reduction |
| ONX-0914 | 10 µM | IFN-γ-treated HeLa cell lysates | Further modest decrease |
It is important to note that ONX-0914 is more potent against the β5i subunit, and its effect on this compound hydrolysis is less pronounced compared to more selective β1i inhibitors like UK101.
Experimental Protocols
General Protocol for this compound Activity Assay:
This protocol provides a general framework. Optimal conditions may need to be determined for specific experimental setups.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT.
-
This compound stock solution: Dissolve in DMSO to a concentration of 10-50 mM.
-
Specific Inhibitor stock solution: Dissolve in DMSO to an appropriate concentration.
-
Cell lysate or purified immunoproteasome.
-
-
Assay Setup (96-well plate format):
-
Test wells: Add cell lysate or purified immunoproteasome to the assay buffer.
-
Inhibitor control wells: Pre-incubate the cell lysate or purified immunoproteasome with the specific inhibitor (e.g., UK101 at 10 µM) for 15-30 minutes at 37°C before adding the substrate.
-
Blank wells: Contain assay buffer and substrate without any enzyme source.
-
-
Initiate Reaction:
-
Add this compound to all wells to a final concentration of 20-50 µM.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~345-360 nm and an emission wavelength of ~445-460 nm.
-
Monitor the increase in fluorescence over time (kinetic measurement) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the blank from all other readings.
-
Compare the rate of the test wells with the inhibitor control wells to determine the percentage of inhibition.
-
Visualizing the Workflow and Pathways
References
A Head-to-Head Comparison of Ac-PAL-AMC and Ac-ANW-AMC for Immunoproteasome Profiling
For researchers, scientists, and drug development professionals, the accurate measurement of immunoproteasome activity is critical for understanding its role in immunity, inflammation, and various disease states. The choice of fluorogenic substrate is paramount for achieving sensitive and specific results. This guide provides an objective comparison of two commonly used substrates, Ac-PAL-AMC and Ac-ANW-AMC, for profiling the activity of the β1i (LMP2) and β5i (LMP7) subunits of the immunoproteasome, respectively.
This comparison guide synthesizes experimental data to evaluate the performance of this compound and Ac-ANW-AMC in cell-based assays. We present quantitative data in structured tables, detail the experimental protocols used to generate this data, and provide visualizations to illustrate key pathways and workflows.
Performance Comparison in Cell-Based Assays
A key study evaluated the performance of this compound and Ac-ANW-AMC in HeLa cells where immunoproteasome expression was induced by interferon-gamma (IFN-γ). The results provide a comparative measure of their ability to detect immunoproteasome activity in a cellular context.[1]
Table 1: Substrate Specificity for Immunoproteasome Subunits
| Substrate | Target Subunit | Catalytic Activity Measured |
| This compound | β1i (LMP2) | Caspase-like[2][3] |
| Ac-ANW-AMC | β5i (LMP7) | Chymotrypsin-like[4][5] |
Table 2: Performance in IFN-γ-Stimulated HeLa Cells
| Substrate | Basal Signal (untreated cells, RFU) | Signal after IFN-γ (RFU) | Fold Increase in Signal |
| This compound | 1,694 | 8,854 | 5.2-fold |
| Ac-ANW-AMC | 590 | 8,716 | 14.8-fold |
RFU: Relative Fluorescence Units. Data from a study by Kim et al. (2022) illustrates that while both substrates show a significant increase in signal upon immunoproteasome induction, Ac-ANW-AMC exhibits a much larger dynamic range due to its lower basal signal.
Table 3: Sensitivity to the Immunoproteasome-Specific Inhibitor ONX-0914
| Substrate | Inhibition by 5 µM ONX-0914 |
| This compound | ~53% |
| Ac-ANW-AMC | ~95% |
This data indicates that the signal from Ac-ANW-AMC is more specifically attributable to immunoproteasome activity, as it is nearly completely abolished by the β5i-selective inhibitor ONX-0914. In contrast, a significant portion of the this compound signal persists, suggesting potential off-target cleavage by other proteases or less efficient inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for inducing immunoproteasome expression and performing the activity assay in cell lysates.
Protocol 1: Induction of Immunoproteasome Expression in Cell Culture
-
Cell Seeding: Plate HeLa cells at a density that will not exceed 30% confluency at the time of harvesting.
-
Cytokine Treatment: Treat the cells with human IFN-γ at a final concentration of 500 U/mL.
-
Incubation: Incubate the cells for 48 hours to allow for the expression and assembly of immunoproteasomes.
-
Harvesting: Collect the cells for lysate preparation.
Protocol 2: Immunoproteasome Activity Assay in Whole-Cell Lysates
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a detergent-free buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP).
-
Homogenize the lysate by passing it through a fine-gauge needle.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a Bradford assay.
-
-
Activity Measurement:
-
In a black 96-well plate, add up to 15 µg of total protein from the cell lysate to each well.
-
Prepare a reaction mixture containing the fluorogenic substrate (this compound or Ac-ANW-AMC) at the desired concentration (e.g., 12.5 µM) in proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT).
-
For inhibitor studies, pre-incubate the cell lysate with the inhibitor (e.g., ONX-0914) for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate-containing buffer to the wells.
-
Measure the fluorescence kinetically using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 345-360 nm, Em: 445-460 nm).
-
Visualizing the Underlying Biology and Experimental Design
To further aid in the understanding of immunoproteasome profiling, the following diagrams illustrate the key signaling pathway for immunoproteasome induction and a general workflow for comparing the substrates.
Caption: IFN-γ signaling pathway leading to the expression of immunoproteasome subunits.
Caption: General experimental workflow for comparing this compound and Ac-ANW-AMC.
Conclusion
Based on the available data, both this compound and Ac-ANW-AMC are valuable tools for profiling immunoproteasome activity. However, for studies requiring a high signal-to-background ratio and stringent confirmation of immunoproteasome-specific activity, Ac-ANW-AMC demonstrates superior performance characteristics in cell-based assays . Its 14.8-fold signal induction and near-complete inhibition by a β5i-specific inhibitor highlight its specificity and dynamic range.
This compound remains a useful substrate for assessing β1i activity, and its 5.2-fold induction is significant. However, researchers should be mindful of its higher basal signal and the potential for a larger fraction of the signal to be derived from non-immunoproteasomal sources, as indicated by its partial inhibition with ONX-0914.
References
- 1. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. south-bay-bio.com [south-bay-bio.com]
Ac-PAL-AMC: A Comparative Guide to a Specific Substrate for Immunoproteasome Activity
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic peptide substrate Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC) has emerged as a valuable tool for the specific detection of immunoproteasome activity. This guide provides a comprehensive comparison of this compound with other substrates, supported by experimental data and detailed protocols to inform its application in research and drug development.
Substrate Specificity and Performance
This compound is designed to be a selective substrate for the β1i (also known as LMP2) subunit of the immunoproteasome, an alternative form of the proteasome predominantly expressed in cells of hematopoietic origin and induced by pro-inflammatory signals. This specificity is crucial for distinguishing immunoproteasome activity from that of the constitutively expressed proteasome, which plays a general role in cellular protein homeostasis.
The selectivity of this compound arises from the distinct substrate preferences of the catalytic subunits of the immunoproteasome compared to the constitutive proteasome. Upon cleavage of the peptide backbone by the β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, providing a quantifiable measure of enzyme activity.
While direct comparative kinetic data in a single study is limited in the readily available literature, the consensus from multiple sources indicates a strong preference of this compound for the immunoproteasome.
Table 1: Comparison of this compound with other common proteasome substrates
| Substrate | Target Subunit(s) | Proteasome Type | Relative Selectivity | Notes |
| This compound | β1i (LMP2) | Immunoproteasome | High | Preferentially cleaved by the immunoproteasome over the constitutive proteasome.[1] |
| Suc-LLVY-AMC | β5 and β5i | Constitutive and Immunoproteasome | Low | Commonly used for measuring chymotrypsin-like activity of both proteasome types. |
| Z-LLE-AMC | β1 | Constitutive Proteasome | High for β1 | Used to measure the caspase-like activity of the constitutive proteasome. |
| Ac-ANW-AMC | β5i (LMP7) | Immunoproteasome | High | A selective substrate for the chymotrypsin-like activity of the immunoproteasome.[2] |
| Boc-LRR-AMC | β2 | Constitutive Proteasome | High for β2 | A substrate for the trypsin-like activity of the constitutive proteasome. |
Experimental Protocols
General Protocol for Measuring Proteasome Activity using this compound
This protocol provides a general framework for a fluorometric assay to measure immunoproteasome activity in cell lysates or with purified proteasomes.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Cell lysate or purified immunoproteasome/constitutive proteasome
-
Proteasome inhibitor (e.g., MG-132) for control experiments
-
Black 96-well microplate
-
Fluorescence plate reader with excitation at ~345-360 nm and emission at ~445-460 nm.[1]
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).[1]
-
Prepare cell lysates in a suitable lysis buffer that preserves proteasome activity. Determine the protein concentration of the lysate.
-
If using purified proteasomes, dilute them to the desired concentration in Assay Buffer. For 20S proteasome, activation with 0.035% SDS in the assay buffer may be required.[1]
-
-
Set up the Assay:
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 20 µL of cell lysate (containing 10-20 µg of protein) or purified proteasome to the appropriate wells.
-
For inhibitor control wells, pre-incubate the lysate or purified proteasome with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Include a "no enzyme" control with only Assay Buffer and substrate to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add 30 µL of the this compound working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the RFU versus time for each sample.
-
The initial rate of the reaction is the slope of the linear portion of the curve. This rate is proportional to the proteasome activity.
-
Compare the activity in your samples to the inhibitor-treated controls to confirm that the measured activity is proteasome-specific.
-
Signaling Pathway and Experimental Workflow
The activity of the immunoproteasome is integral to the ubiquitin-proteasome system, particularly in the context of the immune response. The following diagrams illustrate the broader signaling pathway and a typical experimental workflow for assessing this compound specificity.
References
A Comparative Guide to Calibrating Ac-PAL-AMC Immunoproteasome Assays
For researchers, scientists, and drug development professionals, accurate measurement of immunoproteasome activity is crucial for understanding its role in various physiological and pathological processes. The Ac-PAL-AMC assay is a widely used method for specifically assessing the caspase-like activity of the immunoproteasome's β1i subunit.[1][2] Proper calibration of this assay is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the standard calibration method using a free 7-amino-4-methylcoumarin (B1665955) (AMC) standard curve against alternative approaches, supported by experimental data and detailed protocols.
The Principle of the this compound Assay
The this compound assay utilizes a fluorogenic substrate, Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin (this compound), which is preferentially cleaved by the β1i subunit of the immunoproteasome.[2] In its intact form, the AMC fluorophore is attached to the peptide and its fluorescence is quenched. Upon cleavage by the active immunoproteasome, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the immunoproteasome activity.[3]
Calibration with a Free AMC Standard Curve: A Detailed Protocol
The most common method for converting the relative fluorescence units (RFU) obtained from the assay into a quantitative measure of product formation (i.e., moles of AMC) is to generate a standard curve using known concentrations of free AMC.
Experimental Protocol: Generating a Free AMC Standard Curve
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
Black 96-well microplate (non-binding surface plates are recommended to minimize variability)[4]
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve a known amount of AMC powder in 100% DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a working solution of AMC: Dilute the 1 mM AMC stock solution in the assay buffer to a convenient working concentration (e.g., 100 µM).
-
Create a series of AMC standards: Perform serial dilutions of the working AMC solution in the assay buffer to generate a range of concentrations (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).
-
Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of the black 96-well microplate. Include a blank well containing only the assay buffer.
-
Measure fluorescence: Read the fluorescence of the plate using an excitation wavelength of approximately 345-380 nm and an emission wavelength of 445-460 nm.
-
Generate the standard curve: Subtract the fluorescence reading of the blank from all the standard readings. Plot the background-subtracted RFU values against the corresponding AMC concentrations (in pmol/well or µM). The resulting plot should be linear, and the slope of this line (RFU/pmol or RFU/µM) can be used to convert the experimental fluorescence data from the this compound assay into the amount of product formed.
Alternative Approaches to Assay Calibration and Readout
While the free AMC standard curve is a robust and widely accepted method, alternative fluorophores and assay principles exist that offer certain advantages.
Alternative Fluorophores: Rhodamine 110
Rhodamine 110 (Rh110)-based substrates offer a significant increase in sensitivity compared to their AMC counterparts.[5]
Key Advantages of Rhodamine 110:
-
Higher Fluorescence Quantum Yield: Results in a brighter signal and increased sensitivity.
-
Greater Photostability: Less prone to photobleaching during extended measurements.
-
Longer Excitation and Emission Wavelengths: Reduces interference from autofluorescence of biological samples and colored compounds.[5]
-
Improved Cell Permeability: More suitable for live-cell imaging applications.[5]
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays provide an alternative method for monitoring protease activity in real-time. In this approach, a substrate peptide is labeled with a FRET donor and acceptor pair. In the intact substrate, the close proximity of the donor and acceptor allows for energy transfer, resulting in a specific FRET signal. Upon cleavage of the peptide by the immunoproteasome, the donor and acceptor are separated, leading to a change in the FRET signal that can be monitored.[6]
Key Advantages of FRET-Based Assays:
-
Ratiometric Measurement: The ratio of donor to acceptor fluorescence can be measured, which can reduce variability caused by fluctuations in lamp intensity or sample volume.
-
Real-time Kinetics: Allows for continuous monitoring of enzyme activity.[7]
-
Potential for Multiplexing: Different FRET pairs can be used to monitor multiple protease activities simultaneously.
Performance Comparison
| Feature | Free AMC Standard Curve | Rhodamine 110-based Substrates | FRET-based Assays |
| Principle | Quantifies product formation based on fluorescence of free AMC. | Direct measurement of fluorescence from cleaved, brighter fluorophore. | Measures the change in energy transfer between a donor and acceptor pair upon substrate cleavage.[6] |
| Sensitivity | Standard | High (can be significantly more sensitive than AMC)[5] | High |
| Signal-to-Noise Ratio | Good | Excellent | Excellent |
| Susceptibility to Interference | Can be affected by autofluorescence and colored compounds. | Less susceptible to interference due to red-shifted spectra.[5] | Can be affected by spectral overlap and autofluorescence. |
| Ease of Use | Relatively straightforward and widely established. | Similar to AMC-based assays. | Can be more complex to design and optimize FRET pairs. |
| Cost-Effectiveness | Generally cost-effective. | Can be more expensive than AMC substrates. | Can be more expensive due to the need for dual-labeled substrates. |
Experimental Workflows and Data Presentation
To ensure clarity and comparability, all quantitative data should be summarized in structured tables. The following diagrams illustrate the experimental workflows for the this compound assay calibrated with a free AMC standard curve and a conceptual workflow for a FRET-based immunoproteasome assay.
References
- 1. south-bay-bio.com [south-bay-bio.com]
- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 4. ubpbio.com [ubpbio.com]
- 5. A FRET-Based Approach for Identification of Proteasome Catalytic Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Performance of Ac-PAL-AMC in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate measurement of proteasome activity is crucial for understanding cellular homeostasis and the efficacy of therapeutic interventions. This guide provides a detailed comparison of the performance of Ac-PAL-AMC, a fluorogenic substrate for the immunoproteasome, across different cell lines. We will delve into its specificity, present available experimental data, and compare it with alternative probes.
This compound: A Selective Probe for Immunoproteasome Activity
This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amido-4-methylcoumarin) is a synthetic peptide substrate designed to specifically measure the caspase-like activity of the β1i (LMP2) subunit of the 20S immunoproteasome.[1] Upon cleavage by the β1i subunit, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released, which can be quantified to determine enzymatic activity. A key advantage of this compound is its high selectivity for the immunoproteasome over the constitutive proteasome, making it a valuable tool for studying the specific roles of this proteasome variant in various cellular contexts.[1]
Comparative Performance of this compound in Different Cell Lines
The activity of the immunoproteasome, and thus the performance of this compound, can vary significantly between different cell lines. This is primarily due to differences in the expression levels of immunoproteasome subunits. Hematopoietic cell lines generally exhibit higher constitutive expression of immunoproteasomes compared to most solid tumor cell lines. However, immunoproteasome expression can be induced in many cell types by treatment with pro-inflammatory cytokines like interferon-gamma (IFN-γ).
Quantitative Data Summary
The following table summarizes the performance of this compound in HeLa cells, a human cervical adenocarcinoma cell line, and provides a qualitative comparison with other substrates.
| Cell Line | Treatment | Substrate | Relative Fluorescence Units (RFU) | Notes |
| HeLa | Untreated | Z-LLE-AMC (β1c) | High | Strong constitutive proteasome activity. |
| Untreated | This compound (β1i) | Low | Low basal immunoproteasome activity. | |
| Untreated | Ac-ANW-AMC (β5i) | Low | Low basal immunoproteasome activity. | |
| IFN-γ Treated | Z-LLE-AMC (β1c) | High | Constitutive proteasome activity remains. | |
| IFN-γ Treated | This compound (β1i) | Increased | Significant induction of β1i activity. [2][3] | |
| IFN-γ Treated | Ac-ANW-AMC (β5i) | Increased | Significant induction of β5i activity.[2][3] |
Note: This data is based on findings in HeLa cells and illustrates the inducibility of immunoproteasome activity. While specific quantitative data across a broad panel of cell lines in a single study is limited in the public domain, it is established that hematopoietic cell lines such as Jurkat (T-cell leukemia) and K562 (chronic myelogenous leukemia) generally exhibit higher basal immunoproteasome activity than many solid tumor cell lines like MCF7 (breast adenocarcinoma).
Comparison with Alternative Probes
Several other fluorogenic substrates are available to measure proteasome activity. The choice of substrate depends on the specific proteasome subunit and the research question.
| Substrate | Target Subunit | Selectivity | Notes |
| This compound | β1i (LMP2) | Immunoproteasome | Highly selective for the caspase-like activity of the immunoproteasome. |
| Ac-ANW-AMC | β5i (LMP7) | Immunoproteasome | Selective for the chymotrypsin-like activity of the immunoproteasome.[2][3][4] |
| Z-LLE-AMC | β1c | Constitutive Proteasome | Measures the caspase-like activity of the constitutive proteasome.[2][3] |
| Suc-LLVY-AMC | β5c & β5i | Constitutive & Immunoproteasome | Measures the chymotrypsin-like activity of both proteasome types. |
A study using HeLa cell lysates demonstrated that the immunoproteasome-specific inhibitor ONX-0914 significantly inhibited the activity of Ac-ANW-AMC, while having a more modest effect on this compound in IFN-γ-treated cells, suggesting differential sensitivity of the β1i and β5i subunits to this inhibitor.[2][3]
Experimental Protocols
Measuring β1i Immunoproteasome Activity in Cell Lysates
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Cells of interest (e.g., Jurkat, K562, HeLa, MCF7)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors, excluding proteasome inhibitors)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG-132 or a β1i-specific inhibitor) for control wells
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~345-360 nm, Emission: ~430-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluence. For suspension cells, collect by centrifugation. For adherent cells, scrape and collect.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a consistent amount of protein from each cell lysate to individual wells.
-
For each cell line, prepare a control well containing the cell lysate and a proteasome inhibitor to measure non-proteasomal activity.
-
Add Assay Buffer to each well to bring the total volume to the desired amount (e.g., 90 µL).
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound in Assay Buffer (final concentration typically 20-50 µM).[1]
-
Add the this compound working solution to each well to initiate the reaction (e.g., 10 µL for a final volume of 100 µL).
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence signal from the inhibitor-treated wells from the corresponding untreated wells to determine the specific β1i activity.
-
Calculate the rate of AMC production (RFU/min) and normalize it to the amount of protein in each well (RFU/min/µg protein).
-
Challenges in Live-Cell Imaging with this compound
A significant limitation of many AMC-based substrates, including this compound, is their poor cell permeability. This makes it challenging to measure proteasome activity in living, intact cells without resorting to methods like microinjection or cell permeabilization, which can alter cell physiology.
For live-cell imaging of immunoproteasome activity, alternative cell-permeable activity-based probes have been developed. For example, UK101-Fluor and UK101-B660 are fluorescent probes that selectively target the active β1i subunit and can be used for imaging in living cells.[5][6]
Visualizations
Caption: The Ubiquitin-Proteasome System pathway.
References
- 1. south-bay-bio.com [south-bay-bio.com]
- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bright approach to the immunoproteasome: development of LMP2/β1i-specific imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ac-PAL-AMC: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper management of this compound waste, from immediate handling precautions to final disposal procedures.
Immediate Safety and Handling
While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin. Inhalation, ingestion, or skin absorption may be harmful. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | To prevent eye contact and potential irritation. |
| Hand Protection | Nitrile gloves | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation and respiratory tract irritation. |
Disposal Protocol: Step-by-Step Guide
The primary method for the disposal of this compound is through an authorized chemical waste disposal service. Do not dispose of this chemical in regular trash or down the drain.
Experimental Protocol for Waste Collection and Preparation:
-
Designate a Waste Container: Utilize a clearly labeled, sealable container specifically for this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin)". Include the date when the first waste is added.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Transfer of Waste:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a spatula or scoop. Avoid creating dust.
-
Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, and contaminated gloves, should be placed in the designated solid waste container.
-
-
Container Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as listed in Table 1.
-
Containment:
-
For a solid spill, carefully sweep or vacuum the material. Avoid actions that generate dust.
-
For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
-
Collection: Place the contained spill material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
-
Disposal: Arrange for the disposal of the spill cleanup waste through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling Ac-PAL-AMC
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin). Following these procedures is critical for ensuring laboratory safety and proper experimental execution.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended PPE for Handling this compound:
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles | To prevent eye irritation from dust or splashes.[1] |
| Hand Protection | Heavy rubber gloves | To prevent skin contact and potential irritation or absorption.[1] |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Recommended, especially in case of spills or inadequate ventilation, to prevent inhalation of dust.[1] |
| Body Protection | Complete protective clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Foot Protection | Rubber boots | Recommended, particularly during spill cleanup, to prevent contamination. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the risk of inhalation.
-
Avoid Dust Formation: Take care to avoid creating dust when handling the solid compound.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Conditions:
| Parameter | Specification | Notes |
| Temperature | Store at -20°C. | For long-term stability. |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere. | Upon receipt, transfer to recommended storage conditions. |
| Stability | Stable for at least 4 years when stored correctly. | Avoid repeated freeze-thaw cycles. |
| Stock Solutions | Store at -80°C for up to 6 months or -20°C for up to 1 month. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations. Spilled material should be taken up with absorbent material and disposed of at an authorized site. Avoid releasing the chemical into the environment.
Experimental Protocol: Measuring Proteasome Activity
This compound is a fluorogenic substrate used to quantify the activity of the β1i/LMP2 subunit of the 20S immunoproteasome. Upon cleavage by the proteasome, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be measured.
General Experimental Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
Prepare a reaction buffer appropriate for the proteasome activity assay.
-
-
Assay Setup:
-
In a microplate, add the purified proteasome or cell lysate containing the proteasome.
-
Add the reaction buffer.
-
-
Initiate Reaction:
-
Add the this compound substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a specific period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 351 nm and emission at approximately 430 nm.
-
-
Data Analysis:
-
Quantify the proteasome activity based on the rate of AMC release (increase in fluorescence over time).
-
Caption: Experimental workflow for measuring proteasome activity using this compound.
Mechanism of Action
The following diagram illustrates the enzymatic cleavage of this compound by the 20S immunoproteasome, resulting in the release of the fluorescent AMC molecule.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
